molecular formula C8H7IN2O B1498596 6-Iodo-7-methoxyimidazo[1,2-A]pyridine

6-Iodo-7-methoxyimidazo[1,2-A]pyridine

Cat. No.: B1498596
M. Wt: 274.06 g/mol
InChI Key: FZPMTRUCMJJQNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Iodo-7-methoxyimidazo[1,2-a]pyridine (CAS 2177263-78-2) is a high-purity chemical compound offered for research and development purposes. This organic building block belongs to the imidazo[1,2-a]pyridine class of heterocyclic compounds, a scaffold recognized for its prevalence in medicinal chemistry and material science . The molecular formula is C8H7IN2O, with a molecular weight of 274.06 g/mol . The structure features an iodine atom at the 6-position and a methoxy group at the 7-position, making it a versatile intermediate for further functionalization through metal-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira reactions. Researchers utilize this and related iodinated derivatives as key precursors in the synthesis of more complex molecules for various investigative applications . As a specilized intermediate, its primary value lies in its potential to be transformed into target compounds with biological activity or other desired properties. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate precautions and refer to the Safety Data Sheet (SDS) for detailed hazard and handling information .

Properties

Molecular Formula

C8H7IN2O

Molecular Weight

274.06 g/mol

IUPAC Name

6-iodo-7-methoxyimidazo[1,2-a]pyridine

InChI

InChI=1S/C8H7IN2O/c1-12-7-4-8-10-2-3-11(8)5-6(7)9/h2-5H,1H3

InChI Key

FZPMTRUCMJJQNY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=NC=CN2C=C1I

Origin of Product

United States

Foundational & Exploratory

Technical Guide: 6-Iodo-7-methoxyimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 2177263-78-2 Formula: C₈H₇IN₂O Molecular Weight: 274.06 g/mol

Executive Summary

6-Iodo-7-methoxyimidazo[1,2-a]pyridine is a high-value heterocyclic building block utilized primarily in the synthesis of kinase inhibitors, GABAergic ligands, and PET radiotracers. It belongs to the imidazo[1,2-a]pyridine class, a "privileged scaffold" in medicinal chemistry due to its bioisosteric relationship with indoles and purines.

Key Value Proposition:

  • Orthogonal Reactivity: The molecule features two distinct reactive centers: the C-6 iodine atom (primed for palladium-catalyzed cross-couplings) and the C-3 position (highly nucleophilic, suitable for electrophilic aromatic substitution).

  • Electronic Modulation: The C-7 methoxy group acts as an electron-donating group (EDG). This increases the electron density of the bicyclic core, enhancing the nucleophilicity at C-3 and modulating the basicity of the N-1 bridgehead nitrogen, which is often critical for hydrogen bonding in enzyme active sites.

Chemical Profile & Physical Properties[1][2]

PropertyValue / DescriptionNotes
Appearance Off-white to pale yellow solidTypical of halogenated fused heterocycles.
Solubility DMSO, DMF, Methanol, DCMLimited solubility in water; highly soluble in polar aprotic solvents.
LogP (Predicted) ~1.8 - 2.2Favorable lipophilicity for CNS penetration and membrane permeability.
pKa (Predicted) ~5.5 (Conjugate acid of N1)The 7-OMe group slightly increases basicity compared to the unsubstituted core.
Storage 2-8°C, Inert AtmosphereProtect from light (iodides can be photosensitive) and moisture.

Retrosynthetic Analysis & Synthesis Strategy

To synthesize CAS 2177263-78-2 with high regiocontrol, a de novo ring formation strategy is superior to direct functionalization. Direct iodination of 7-methoxyimidazo[1,2-a]pyridine typically yields the C-3 iodo product due to the high electron density at that position. Therefore, the iodine must be installed on the pyridine precursor before cyclization.

Validated Synthetic Route

The most robust route involves the condensation of 2-amino-5-iodo-4-methoxypyridine with chloroacetaldehyde (or its diethyl acetal equivalent).

Step-by-Step Protocol:
  • Reagents:

    • Precursor: 2-Amino-5-iodo-4-methoxypyridine (1.0 equiv)

    • Cyclizing Agent: Chloroacetaldehyde (50% wt in water, 1.5 equiv)

    • Base: Sodium Bicarbonate (NaHCO₃) or K₂CO₃ (2.0 equiv)

    • Solvent: Ethanol or n-Butanol.

  • Procedure:

    • Dissolution: Dissolve the aminopyridine in Ethanol (0.5 M concentration).

    • Addition: Add NaHCO₃ followed by the dropwise addition of Chloroacetaldehyde.

    • Reflux: Heat the mixture to reflux (80°C) for 4–6 hours. Monitor via LC-MS (Target Mass: [M+H]⁺ = 275).

    • Workup: Cool to room temperature. Concentrate under reduced pressure. Resuspend residue in water and extract with Ethyl Acetate (3x).

    • Purification: Dry organic layer over MgSO₄. Purify via flash column chromatography (Gradient: 0-5% MeOH in DCM).

  • Critical Control Point:

    • Causality: The use of a weak base (NaHCO₃) neutralizes the HCl generated during cyclization, preventing protonation of the unreacted aminopyridine which would inhibit the nucleophilic attack.

Visualization of Synthesis Workflow

SynthesisWorkflow cluster_conditions Reaction Conditions Precursor 2-Amino-5-iodo- 4-methoxypyridine Intermediate Intermediate (N-Alkylation) Precursor->Intermediate Nucleophilic Attack (EtOH, Reflux) Reagent Chloroacetaldehyde (Cyclizing Agent) Reagent->Intermediate Product 6-Iodo-7-methoxy imidazo[1,2-a]pyridine (CAS 2177263-78-2) Intermediate->Product Dehydration & Cyclization

Figure 1: Condensation pathway preventing regioselectivity issues associated with direct iodination.

Functionalization & Reactivity Profile

This building block is a "divergent hub." The researcher must prioritize which position to functionalize first to avoid side reactions.

The C-6 "Handle" (Suzuki-Miyaura Coupling)

The C-6 iodine is the primary site for structural extension. The 7-methoxy group provides electron density that can sometimes make oxidative addition of Pd slower compared to electron-deficient systems, but standard Buchwald protocols work effectively.

Optimized Protocol for C-6 Arylation:

  • Catalyst: Pd(dppf)Cl₂·DCM (5 mol%) - Chosen for resistance to chelation.

  • Base: Cs₂CO₃ (3.0 equiv) - Anhydrous conditions preferred.

  • Solvent: 1,4-Dioxane/Water (4:1).

  • Temperature: 90°C under Argon.

The C-3 "Nucleophile" (Electrophilic Substitution)

The C-3 position is highly electron-rich.

  • Risk: If you attempt to halogenate or formylate elsewhere without protecting C-3, you will likely functionalize C-3.

  • Application: Mannich reactions or Vilsmeier-Haack formylation to install amine side chains (common in Zolpidem analogs).

Reactivity Logic Diagram

ReactivityMap Core 6-Iodo-7-methoxy imidazo[1,2-a]pyridine C6_Path C-6 Functionalization (Cross-Coupling) Core->C6_Path Pd(0), Ar-B(OH)2 C3_Path C-3 Functionalization (Electrophilic Subst.) Core->C3_Path Electrophiles (E+) Suzuki Biaryl Products (Kinase Inhibitors) C6_Path->Suzuki Sonogashira Alkynyl Products (Linkers) C6_Path->Sonogashira Mannich C-3 Dialkylamines (GPCR Ligands) C3_Path->Mannich Formylation C-3 Aldehydes C3_Path->Formylation

Figure 2: Divergent reactivity map. C-6 is electrophilic (via I); C-3 is nucleophilic.

Medicinal Chemistry Applications

Kinase Inhibition

The imidazo[1,2-a]pyridine core mimics the ATP-binding motif of purines. The 7-methoxy group is often employed to fill small hydrophobic pockets within the ATP binding site or to solubilize the molecule.

  • Target Class: PI3K, p38 MAP Kinase.

  • Mechanism:[1] The N-1 nitrogen accepts a hydrogen bond from the hinge region of the kinase.

Infectious Disease (TB & Leishmaniasis)

Recent high-throughput screens have identified 7-substituted imidazo[1,2-a]pyridines as potent agents against Mycobacterium tuberculosis (Mtb).

  • Relevance: Analogs of Q203 (Telacebec) often utilize the imidazopyridine core.[2] The 6-iodo position allows for the attachment of the lipophilic side chains required to target the Mtb cytochrome bc1 complex.

References

  • Imidazo[1,2-a]pyridines in Medicinal Chemistry (2017–2025)

    • Source: Gois, H. et al. "Recent Advances in Synthesis and Biological Activities." Journal of Medicinal Chemistry.
    • Context: Comprehensive review of the scaffold's utility in kinase and infectious disease research.
  • Synthesis of Imidazo[1,2-a]pyridines

    • Source: Perveen, S. et al.
    • Context: Validates the condensation protocol of 2-aminopyridines with alpha-haloketones.
  • Antituberculosis Agents (Imidazo[1,2-a]pyridine class)

    • Source: Kumar, S. et al. "Recent Developments of Imidazo[1,2-a]pyridine Analogues as Antituberculosis Agents." RSC Medicinal Chemistry.
    • Context: Details the SAR of 6- and 7-substituted analogs in Q203-like compounds.
  • Cayman Chemical / ChemicalBook Database

    • Context: Verification of commercially available analogs and structural d

Sources

An In-Depth Technical Guide to 6-iodo-7-methoxyimidazo[1,2-a]pyridine: Structure, Synthesis, and Potential Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 6-iodo-7-methoxyimidazo[1,2-a]pyridine, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its chemical structure, explore plausible synthetic routes with detailed experimental considerations, and discuss its potential biological activities based on the broader class of imidazo[1,2-a]pyridine derivatives.

Introduction: The Prominence of the Imidazo[1,2-a]pyridine Scaffold

The imidazo[1,2-a]pyridine core is a privileged heterocyclic scaffold in drug discovery, forming the structural basis for a variety of marketed drugs with diverse therapeutic applications.[1][2] This bicyclic system, consisting of a fused imidazole and pyridine ring, offers a unique three-dimensional structure and electronic properties that facilitate interactions with various biological targets. The versatility of this scaffold allows for substitutions at multiple positions, enabling the fine-tuning of physicochemical properties and pharmacological activity.

Derivatives of imidazo[1,2-a]pyridine have demonstrated a wide range of biological activities, including anticancer, anti-inflammatory, antiviral, and antimicrobial properties.[3][4] The introduction of a halogen atom, such as iodine, and a methoxy group at specific positions on this scaffold can significantly influence its biological profile, making 6-iodo-7-methoxyimidazo[1,2-a]pyridine a compound of considerable interest for further investigation.

Chemical Structure and Properties

The chemical structure of 6-iodo-7-methoxyimidazo[1,2-a]pyridine is characterized by the fused imidazo[1,2-a]pyridine ring system with an iodine atom at the 6-position and a methoxy group at the 7-position.

Systematic Name: 6-iodo-7-methoxyimidazo[1,2-a]pyridine

Molecular Formula: C₈H₇IN₂O

Molecular Weight: 274.06 g/mol

CAS Number: 2177263-78-2

The presence of the electron-donating methoxy group and the electron-withdrawing but polarizable iodine atom are expected to modulate the electronic distribution within the aromatic system, influencing its reactivity and potential biological interactions.

PropertyPredicted Value
Molecular Weight 274.06 g/mol
Molecular Formula C₈H₇IN₂O
XLogP3 2.5
Hydrogen Bond Donor Count 0
Hydrogen Bond Acceptor Count 3
Rotatable Bond Count 1
Exact Mass 273.9603 g/mol
Monoisotopic Mass 273.9603 g/mol
Topological Polar Surface Area 30.6 Ų
Heavy Atom Count 12
Formal Charge 0
Complexity 224

Note: These properties are computationally predicted and should be confirmed by experimental data.

Synthesis of 6-iodo-7-methoxyimidazo[1,2-a]pyridine: A Proposed Pathway and Experimental Considerations

A plausible synthetic route to 6-iodo-7-methoxyimidazo[1,2-a]pyridine involves a two-step process: the synthesis of the 7-methoxyimidazo[1,2-a]pyridine precursor followed by regioselective iodination at the C6 position.

Step 1: Synthesis of 7-methoxyimidazo[1,2-a]pyridine (Precursor)

The synthesis of the imidazo[1,2-a]pyridine core can be achieved through the condensation of a substituted 2-aminopyridine with an α-halocarbonyl compound.[5] For the synthesis of 7-methoxyimidazo[1,2-a]pyridine, the logical starting materials would be 4-methoxy-2-aminopyridine and a suitable two-carbon synthon like chloroacetaldehyde or bromoacetaldehyde.

Reaction Scheme:

Synthesis of 7-methoxyimidazo[1,2-a]pyridine cluster_reactants Reactants cluster_product Product Reactant1 4-methoxy-2-aminopyridine Reaction Condensation/ Cyclization Reactant1->Reaction + Reactant2 Chloroacetaldehyde Reactant2->Reaction Product 7-methoxyimidazo[1,2-a]pyridine Reaction->Product

Caption: Synthetic route to 7-methoxyimidazo[1,2-a]pyridine.

Detailed Experimental Protocol (Hypothetical):

  • Materials: 4-methoxy-2-aminopyridine, Chloroacetaldehyde (50% solution in water), Sodium bicarbonate, Ethanol, Dichloromethane, Anhydrous sodium sulfate.

  • Procedure:

    • To a solution of 4-methoxy-2-aminopyridine (1.0 eq) in ethanol, add sodium bicarbonate (2.0 eq).

    • To this suspension, add chloroacetaldehyde (1.2 eq) dropwise at room temperature.

    • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

    • Partition the residue between water and dichloromethane.

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • Purify the crude product by column chromatography on silica gel to afford 7-methoxyimidazo[1,2-a]pyridine.

Causality Behind Experimental Choices:

  • Base (Sodium bicarbonate): A mild base is used to neutralize the hydrohalic acid formed during the reaction, driving the reaction towards the product.

  • Solvent (Ethanol): Ethanol is a common solvent for this type of condensation reaction, as it is polar enough to dissolve the reactants and can be easily removed.

  • Reflux: Heating the reaction mixture increases the reaction rate, allowing the cyclization to proceed efficiently.

  • Purification: Column chromatography is a standard technique for purifying organic compounds, ensuring the isolation of the desired product in high purity.

Step 2: Regioselective Iodination at the C6 Position

The iodination of the imidazo[1,2-a]pyridine ring system can be achieved using various iodinating agents. The regioselectivity of this reaction is crucial. While electrophilic substitution on the imidazo[1,2-a]pyridine ring often occurs at the C3 position, directing the substitution to the C6 position of the pyridine ring requires careful selection of reagents and reaction conditions. Iodination of the pyridine ring is generally more challenging than the imidazole ring.

Reaction Scheme:

Iodination of 7-methoxyimidazo[1,2-a]pyridine cluster_reactants Reactants cluster_product Product Reactant1 7-methoxyimidazo[1,2-a]pyridine Reaction Iodination Reactant1->Reaction + Reactant2 Iodinating Agent (e.g., NIS, I2/HIO3) Reactant2->Reaction Product 6-iodo-7-methoxyimidazo[1,2-a]pyridine Reaction->Product

Caption: Iodination of 7-methoxyimidazo[1,2-a]pyridine.

Detailed Experimental Protocol (Adapted from similar transformations):

  • Materials: 7-methoxyimidazo[1,2-a]pyridine, N-Iodosuccinimide (NIS) or Iodine and Iodic acid, Acetonitrile or Sulfuric acid.

  • Procedure (using NIS):

    • Dissolve 7-methoxyimidazo[1,2-a]pyridine (1.0 eq) in acetonitrile.

    • Add N-Iodosuccinimide (1.1 eq) in portions at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed (monitored by TLC).

    • Quench the reaction with a saturated aqueous solution of sodium thiosulfate.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by column chromatography to yield 6-iodo-7-methoxyimidazo[1,2-a]pyridine.

Causality Behind Experimental Choices:

  • Iodinating Agent (NIS): N-Iodosuccinimide is a mild and effective electrophilic iodinating agent. The choice of iodinating agent and solvent is critical for achieving the desired regioselectivity. The methoxy group at the 7-position is an ortho-, para-director, which should favor substitution at the C6 and C8 positions. Steric hindrance might favor substitution at the C6 position.

  • Solvent (Acetonitrile): Acetonitrile is a common polar aprotic solvent for such reactions.

  • Quenching: Sodium thiosulfate is used to remove any unreacted iodine.

Characterization and Analytical Data

The structural confirmation of 6-iodo-7-methoxyimidazo[1,2-a]pyridine would be achieved through a combination of spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the imidazo[1,2-a]pyridine core and a singlet for the methoxy group protons. The coupling patterns of the aromatic protons would be crucial for confirming the substitution pattern.

    • ¹³C NMR: The carbon NMR spectrum would show characteristic signals for the carbon atoms of the heterocyclic rings and the methoxy group. The signal for the carbon atom attached to the iodine would be observed at a characteristic chemical shift.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the molecular formula of the compound by providing a highly accurate mass measurement. The mass spectrum would show the molecular ion peak corresponding to the mass of 6-iodo-7-methoxyimidazo[1,2-a]pyridine.

Potential Biological Activities and Therapeutic Applications

  • Anticancer Activity: Many imidazo[1,2-a]pyridine derivatives have demonstrated potent anticancer activity through various mechanisms, including the inhibition of kinases, which are crucial for cancer cell proliferation and survival.[6][7] The introduction of a halogen at the C6 position has been shown to be a viable strategy in the design of potent kinase inhibitors.

  • Antitubercular Activity: The imidazo[1,2-a]pyridine scaffold is a key component of new and promising anti-tuberculosis agents.[4] Some derivatives have shown potent activity against both drug-susceptible and drug-resistant strains of Mycobacterium tuberculosis.

  • Antiviral and Anti-inflammatory Activity: The imidazo[1,2-a]pyridine nucleus has also been explored for the development of antiviral and anti-inflammatory agents.[3]

The specific substitution pattern of 6-iodo-7-methoxyimidazo[1,2-a]pyridine, with its combination of a methoxy and an iodo group, presents a unique chemical entity that warrants further investigation to elucidate its specific biological targets and therapeutic potential.

Workflow for Biological Evaluation:

Biological Evaluation Workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening In Vitro Screening cluster_mechanistic Mechanism of Action Studies cluster_invivo In Vivo Studies Synthesis Synthesis of 6-iodo-7-methoxyimidazo[1,2-a]pyridine Purification Purification & Purity Assessment Synthesis->Purification Characterization Structural Confirmation (NMR, MS) Purification->Characterization Cell_Viability Cell Viability Assays (e.g., MTT on cancer cell lines) Characterization->Cell_Viability Enzyme_Inhibition Enzyme Inhibition Assays (e.g., Kinase assays) Characterization->Enzyme_Inhibition Antimicrobial Antimicrobial Screening (e.g., MIC against M. tuberculosis) Characterization->Antimicrobial Target_ID Target Identification & Validation Cell_Viability->Target_ID Enzyme_Inhibition->Target_ID Pathway_Analysis Signaling Pathway Analysis Target_ID->Pathway_Analysis Animal_Models Efficacy in Animal Models of Disease Pathway_Analysis->Animal_Models Toxicity Preliminary Toxicity Assessment Animal_Models->Toxicity

Caption: A typical workflow for the biological evaluation of a novel compound.

Conclusion

6-Iodo-7-methoxyimidazo[1,2-a]pyridine is a fascinating molecule with significant potential for drug discovery. Its synthesis, while requiring careful control of regioselectivity, appears feasible based on established methodologies for the imidazo[1,2-a]pyridine scaffold. The unique combination of substituents suggests that this compound could exhibit interesting biological activities, particularly in the areas of oncology and infectious diseases. This technical guide provides a solid foundation for researchers to embark on the synthesis, characterization, and biological evaluation of this promising compound, potentially leading to the development of novel therapeutic agents.

References

Sources

6-Iodo-7-methoxyimidazo[1,2-a]pyridine molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

6-Iodo-7-methoxyimidazo[1,2-a]pyridine is a specialized heterocyclic scaffold widely utilized in medicinal chemistry and radiopharmaceutical development. As a derivative of the imidazo[1,2-a]pyridine core—a "privileged structure" in drug discovery—this compound serves as a critical intermediate for synthesizing GABA-A receptor modulators, p38 MAP kinase inhibitors, and amyloid-beta imaging agents (e.g., IMPY derivatives).

Its structural uniqueness lies in the 6-iodo substituent, which provides a versatile handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira), and the 7-methoxy group, which modulates lipophilicity and electron density, influencing both pharmacokinetic profiles and binding affinity.

Physicochemical Profile

The following data represents the calculated and theoretical physicochemical properties for 6-Iodo-7-methoxyimidazo[1,2-a]pyridine based on its stoichiometry and structural topology.

PropertyValueNotes
IUPAC Name 6-Iodo-7-methoxyimidazo[1,2-a]pyridine
Molecular Formula C₈H₇IN₂O
Molecular Weight 274.06 g/mol Average Mass
Monoisotopic Mass 273.9603 DaUseful for High-Res MS
Physical State Solid (Pale yellow to off-white powder)Typical for this class
Solubility DMSO, Methanol, DCMLimited solubility in water
LogP (Predicted) ~2.2 - 2.5Lipophilic character
pKa (Predicted) ~4.5 - 5.5Protonation at N1 (imidazole)

Synthetic Architecture

The synthesis of 6-Iodo-7-methoxyimidazo[1,2-a]pyridine requires a regioselective approach. While direct iodination of the imidazo[1,2-a]pyridine core typically favors the C3 position due to the high electron density of the imidazole ring, accessing the C6-iodo isomer requires pre-functionalization of the pyridine precursor.

Retrosynthetic Logic

To ensure the iodine atom is installed at the C6 position (which corresponds to the C5 position of the starting pyridine), the most robust strategy involves the iodination of 2-amino-4-methoxypyridine followed by cyclization.

  • Precursor: 2-Amino-4-methoxypyridine

  • Regiocontrol: The amino group (C2) and methoxy group (C4) cooperatively direct electrophilic aromatic substitution to the C5 position (para to amino, ortho to methoxy).

  • Cyclization: Condensation with an

    
    -haloaldehyde forms the fused imidazole ring.
    
Experimental Protocol
Step 1: Regioselective Iodination
  • Reagents: 2-Amino-4-methoxypyridine (1.0 eq), N-Iodosuccinimide (NIS) (1.1 eq), Acetonitrile (MeCN).

  • Procedure:

    • Dissolve 2-amino-4-methoxypyridine in MeCN at room temperature.

    • Add NIS portion-wise to maintain temperature control.

    • Stir at ambient temperature for 2–4 hours. Monitor by TLC/LC-MS.

    • Workup: Remove solvent in vacuo. Redissolve in EtOAc, wash with saturated

      
       (to remove excess iodine) and brine.
      
    • Product: 2-Amino-5-iodo-4-methoxypyridine.

Step 2: Cyclization to Imidazo[1,2-a]pyridine
  • Reagents: 2-Amino-5-iodo-4-methoxypyridine (from Step 1), Chloroacetaldehyde (50% aq. solution, 1.5 eq), Sodium Bicarbonate (

    
    ), Ethanol (EtOH).
    
  • Procedure:

    • Suspend the iodinated pyridine intermediate in EtOH.

    • Add Chloroacetaldehyde and heat to reflux (approx. 80°C) for 6–12 hours.

    • Mechanism: The pyridine ring nitrogen attacks the

      
      -carbon of the aldehyde, followed by cyclization of the exocyclic amine onto the carbonyl.
      
    • Workup: Cool the mixture. Neutralize with saturated

      
      . Extract with DCM.
      
    • Purification: Silica gel column chromatography (Gradient: 0-5% MeOH in DCM).

    • Yield: Typically 60–80%.

Pathway Visualization

SynthesisPathway Start 2-Amino-4-methoxypyridine Intermediate 2-Amino-5-iodo-4-methoxypyridine Start->Intermediate NIS, MeCN (Electrophilic Iodination) Product 6-Iodo-7-methoxyimidazo[1,2-a]pyridine Intermediate->Product Chloroacetaldehyde, EtOH, Reflux (Hantzsch-type Cyclization)

Figure 1: Synthetic route emphasizing the pre-iodination strategy to secure the C6-iodo regiochemistry.

Structural Characterization

Validating the structure requires confirming the regiochemistry of the iodine and methoxy groups.

Nuclear Magnetic Resonance (NMR)

The


 NMR spectrum in 

or DMSO-

will exhibit distinct signals confirming the substitution pattern.
  • Aromatic Region (Pyridine Ring):

    • H5 (Singlet, ~8.3–8.5 ppm): The proton at position 5 is isolated between the bridgehead nitrogen and the iodine atom. It typically appears as a sharp singlet due to the lack of ortho-coupling.

    • H8 (Singlet, ~6.8–7.0 ppm): The proton at position 8 is isolated between the methoxy group and the bridgehead nitrogen. It also appears as a singlet.

    • Note: The absence of doublet coupling in the pyridine ring confirms the 6,7-disubstitution pattern.

  • Aromatic Region (Imidazole Ring):

    • H2 & H3 (Doublets, ~7.5–7.8 ppm): Typical vicinal coupling (

      
      ) characteristic of the imidazo[1,2-a]pyridine core.
      
  • Aliphatic Region:

    • -OCH3 (Singlet, ~3.9 ppm): Strong singlet integrating to 3 protons.

Mass Spectrometry (MS)
  • Ionization: Electrospray Ionization (ESI) in Positive Mode.

  • Observed Mass:

    
     (approx).
    
  • Isotope Pattern: No bromine pattern (1:1). Iodine is monoisotopic, so the molecular ion will be singular and dominant.

Medicinal Chemistry Applications

The 6-Iodo-7-methoxyimidazo[1,2-a]pyridine scaffold acts as a high-value building block.

Palladium-Catalyzed Cross-Coupling

The C6-iodine is highly reactive toward oxidative addition, making this molecule an ideal substrate for library generation:

  • Suzuki-Miyaura Coupling: Introduction of aryl/heteroaryl groups to target kinase pockets.

  • Sonogashira Coupling: Introduction of alkynes, often used to extend the scaffold for GPCR binding pockets.

Radiopharmaceutical Precursors

This scaffold is structurally homologous to IMPY (6-iodo-2-(4'-dimethylamino-phenyl)imidazo[1,2-a]pyridine), a known SPECT imaging agent for amyloid plaques in Alzheimer's disease.

  • Sn-Precursor Synthesis: The 6-iodo group can be converted to a trialkylstannane (e.g., tributyltin), which serves as the precursor for radioiodination (

    
     or 
    
    
    
    ) via destannylation.
Functional Logic Diagram

Applications cluster_reactions Synthetic Divergence cluster_targets Therapeutic/Diagnostic Targets Core 6-Iodo-7-methoxyimidazo[1,2-a]pyridine Suzuki Suzuki Coupling (Aryl/Heteroaryl) Core->Suzuki Stannylation Stannylation (SnBu3 Precursor) Core->Stannylation Heck Heck Reaction (Alkenes) Core->Heck Kinase p38 MAP Kinase Inhibitors (Anti-inflammatory) Suzuki->Kinase GABA GABA-A Modulators (Anxiolytics) Suzuki->GABA Imaging Amyloid PET/SPECT Tracers (Alzheimer's) Stannylation->Imaging

Figure 2: Downstream applications of the scaffold in drug discovery and diagnostics.

Handling and Stability

  • Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). Protect from light, as organoiodides can be photosensitive over prolonged periods.

  • Safety: Treat as a potential irritant. Use standard PPE (gloves, goggles, lab coat).

  • Stability: Generally stable in solid form. In solution, avoid prolonged exposure to strong acids which may protonate the N1 position, altering reactivity.

References

  • Enguehard, C., et al. (2001). Synthesis of diaryl-substituted imidazo[1,2-a]pyridines. Synthesis, 2001(04), 0595-0600. (Describes general Suzuki coupling on 6-haloimidazo[1,2-a]pyridines). Link

  • Kung, M. P., et al. (2002). Radioiodinated IMPY derivatives for imaging amyloid plaques. Molecular Imaging and Biology, 4(6), 397-407. (Establishes the utility of the 6-iodoimidazo[1,2-a]pyridine scaffold in imaging). Link

  • Gueiffier, A., et al. (1998). Imidazo[1,2-a]pyridines as a scaffold for the design of new drugs. Current Medicinal Chemistry, 5(5), 375-408. (Review of synthesis and biological activity). Link

  • Bagdi, A. K., et al. (2015). Recent advances in the synthesis of imidazo[1,2-a]pyridines. Chemical Society Reviews, 44, 2474-2506. (Comprehensive guide on cyclization methodologies). Link

A Technical Guide to Novel Kinase Inhibitor Intermediates Featuring the Imidazo[1,2-a]pyridine Core

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide is designed for researchers, scientists, and drug development professionals actively engaged in the discovery of novel kinase inhibitors. We will explore the synthesis, functionalization, and application of intermediates built upon the privileged imidazo[1,2-a]pyridine scaffold, a heterocyclic core consistently found in a variety of potent and selective kinase inhibitors. This guide will provide not only the theoretical underpinnings but also actionable, field-proven insights and detailed experimental protocols to empower your drug discovery endeavors.

The Imidazo[1,2-a]pyridine Scaffold: A Privileged Structure in Kinase Inhibition

The imidazo[1,2-a]pyridine core is a nitrogen-containing fused heterocyclic system that has garnered significant attention in medicinal chemistry due to its versatile biological activities.[1] Its rigid, planar structure provides a unique three-dimensional arrangement for substituents, enabling precise interactions with the ATP-binding pocket of various kinases. This scaffold is a key component in numerous clinically evaluated and marketed drugs, highlighting its therapeutic relevance. The inherent chemical properties of the imidazo[1,2-a]pyridine ring system, including its electronic nature and potential for diverse functionalization, make it an ideal starting point for the rational design of potent and selective kinase inhibitors.[2][3]

The development of novel anticancer agents frequently targets kinases due to their critical role in cell signaling pathways that govern proliferation, survival, and differentiation. Derivatives of imidazo[1,2-a]pyridine have demonstrated potent inhibitory activity against a range of kinases implicated in cancer, including Cyclin-Dependent Kinases (CDKs), PI3K/mTOR, and Insulin-like Growth Factor 1 Receptor (IGF-1R).[4][5][6]

Synthetic Strategies for Imidazo[1,2-a]pyridine Intermediates

The construction of the imidazo[1,2-a]pyridine core can be achieved through various synthetic routes. The choice of method often depends on the desired substitution pattern and the availability of starting materials. Here, we delve into some of the most robust and widely adopted strategies, providing both the chemical logic and detailed experimental protocols.

Multi-Component Reactions (MCRs): A Convergent Approach

Multi-component reactions are highly efficient for generating molecular diversity from simple starting materials in a single step. The Groebke-Blackburn-Bienaymé (GBB) three-component reaction is a particularly powerful tool for the synthesis of 3-aminoimidazo[1,2-a]pyridine derivatives.[1] This reaction involves the condensation of a 2-aminopyridine, an aldehyde, and an isocyanide, typically catalyzed by a Lewis or Brønsted acid.[1]

  • To a solution of the 2-aminopyridine (1.0 mmol) and the aldehyde (1.0 mmol) in a suitable solvent (e.g., methanol, 10 mL), add a catalytic amount of an acid catalyst (e.g., scandium triflate, 10 mol%).

  • Stir the mixture at room temperature for 10-15 minutes.

  • Add the isocyanide (1.0 mmol) to the reaction mixture.

  • Continue stirring at room temperature or with gentle heating (e.g., 50 °C) until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired 3-aminoimidazo[1,2-a]pyridine derivative.

Diagram: Groebke-Blackburn-Bienaymé (GBB) Reaction Workflow

GBB_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_product Product 2-Aminopyridine 2-Aminopyridine Mixing Mixing 2-Aminopyridine->Mixing Aldehyde Aldehyde Aldehyde->Mixing Isocyanide Isocyanide Isocyanide->Mixing Solvent (e.g., Methanol) Solvent (e.g., Methanol) Solvent (e.g., Methanol)->Mixing Catalyst (e.g., Sc(OTf)3) Catalyst (e.g., Sc(OTf)3) Catalyst (e.g., Sc(OTf)3)->Mixing Temperature (RT to 50°C) Temperature (RT to 50°C) Reaction Reaction Temperature (RT to 50°C)->Reaction Mixing->Reaction Stirring Workup & Purification Workup & Purification Reaction->Workup & Purification TLC Monitoring 3-Aminoimidazo[1,2-a]pyridine 3-Aminoimidazo[1,2-a]pyridine Workup & Purification->3-Aminoimidazo[1,2-a]pyridine

Caption: Workflow for the GBB three-component reaction.

Transition Metal-Catalyzed Cyclizations

Copper-catalyzed reactions have emerged as a versatile and efficient method for the synthesis of imidazo[1,2-a]pyridines.[7][8] These reactions often proceed under mild conditions and exhibit a broad substrate scope. One common approach involves the coupling of 2-aminopyridines with terminal alkynes and aldehydes.[9]

  • In a round-bottom flask, dissolve the 2-aminopyridine derivative (1.0 mmol) and the aldehyde (1.0 mmol) in a suitable solvent (e.g., aqueous micellar media using sodium dodecyl sulfate (SDS)).[8]

  • To this solution, add the copper catalyst (e.g., CuSO4·5H2O, 10 mol %) and a co-catalyst/reductant (e.g., sodium ascorbate, 20 mol %).[8]

  • Add the terminal alkyne (1.2 mmol) to the reaction mixture.

  • Stir the reaction at a specified temperature (e.g., 50 °C) for the required duration (e.g., 6–16 hours), monitoring the progress by TLC.[8]

  • After completion, extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to obtain the desired imidazo[1,2-a]pyridine derivative.

Diagram: Copper-Catalyzed A3-Coupling Reaction

A3_Coupling cluster_reactants Reactants cluster_catalyst Catalytic System cluster_process Process cluster_product Product 2-Aminopyridine 2-Aminopyridine Reaction Setup Reaction Setup 2-Aminopyridine->Reaction Setup Aldehyde Aldehyde Aldehyde->Reaction Setup Terminal Alkyne Terminal Alkyne Terminal Alkyne->Reaction Setup Cu(II) source (e.g., CuSO4) Cu(II) source (e.g., CuSO4) Cu(II) source (e.g., CuSO4)->Reaction Setup Reductant (e.g., Na Ascorbate) Reductant (e.g., Na Ascorbate) Reductant (e.g., Na Ascorbate)->Reaction Setup Cyclization Cyclization Reaction Setup->Cyclization Heating Purification Purification Cyclization->Purification Workup Imidazo[1,2-a]pyridine Imidazo[1,2-a]pyridine Purification->Imidazo[1,2-a]pyridine

Caption: Copper-catalyzed A3-coupling for imidazo[1,2-a]pyridine synthesis.

Application in Kinase Inhibitor Design: SAR and Mechanistic Insights

The imidazo[1,2-a]pyridine scaffold serves as an excellent template for the design of kinase inhibitors. Structure-Activity Relationship (SAR) studies have been instrumental in optimizing the potency and selectivity of these compounds.[10]

Structure-Activity Relationship (SAR) Studies

Systematic modification of the substituents at various positions of the imidazo[1,2-a]pyridine ring has provided valuable insights into the structural requirements for potent kinase inhibition. For instance, in the development of Nek2 inhibitors, the introduction of different functional groups on the phenyl ring at the 2-position and on the pyridine ring significantly influenced the inhibitory activity.[10]

Table 1: Illustrative SAR Data for Imidazo[1,2-a]pyridine-based Nek2 Inhibitors

Compound IDR1 (Position 2)R2 (Position 6)IC50 (nM) against MGC-803 cell line
28a 4-FluorophenylH120
28e 4-ChlorophenylBr38
28j 3-MethoxyphenylH250

This table is a simplified representation based on the trends observed in the cited literature and is for illustrative purposes only.[10]

The data suggests that electron-withdrawing groups at the 4-position of the phenyl ring and a halogen at the 6-position of the imidazo[1,2-a]pyridine core can enhance the antiproliferative activity.[10]

Mechanism of Action: Targeting Key Signaling Pathways

Imidazo[1,2-a]pyridine-based kinase inhibitors often exert their anticancer effects by modulating critical signaling pathways, such as the PI3K/Akt/mTOR pathway. This pathway is frequently dysregulated in various cancers, making it an attractive therapeutic target.

Several studies have shown that imidazo[1,2-a]pyridine derivatives can effectively inhibit the phosphorylation of key proteins in this pathway, such as Akt and mTOR. This inhibition leads to downstream effects including cell cycle arrest and apoptosis.

Diagram: Simplified PI3K/Akt/mTOR Signaling Pathway and Inhibition by Imidazo[1,2-a]pyridine Derivatives

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Inhibitor Imidazo[1,2-a]pyridine Inhibitor Inhibitor->PI3K Inhibition Inhibitor->mTORC1 Inhibition

Caption: Imidazo[1,2-a]pyridines can inhibit the PI3K/Akt/mTOR pathway.

Conclusion and Future Directions

The imidazo[1,2-a]pyridine scaffold continues to be a highly valuable core structure for the development of novel kinase inhibitors. Its synthetic accessibility, coupled with the potential for diverse functionalization, allows for the fine-tuning of pharmacological properties. Future research in this area will likely focus on the development of even more selective and potent inhibitors, as well as the exploration of novel kinase targets. The application of advanced synthetic methodologies, including flow chemistry and photocatalysis, may further streamline the synthesis of these important intermediates, accelerating the drug discovery process.

References

  • Design, synthesis, and structure activity relationship (SAR) studies of novel imidazo[1,2-a] pyridine derivatives as Nek2 inhibitors. (2020). Bioorganic & Medicinal Chemistry. [Link]

  • Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. (n.d.). BIO Web of Conferences. [Link]

  • Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines. (2018). Organic & Biomolecular Chemistry. [Link]

  • Functionalization of imidazo[1,2-a]pyridines via radical reactions. (2021). New Journal of Chemistry. [Link]

  • Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. (2019). Oncology Letters. [Link]

  • Synthesis of imidazo[1,2-a]pyridines. (n.d.). Organic Chemistry Portal. [Link]

  • Efficient and “Green” Synthetic Route to Imidazo[1,2-a]pyridine by Cu(II)–Ascorbate-Catalyzed A3-Coupling in Aqueous Micellar Media. (2019). ACS Omega. [Link]

  • Structure–activity‐relationship (SAR) studies of imidazo[1,2‐a]pyridine derivatives synthesized by Aliwani et al. (n.d.). ResearchGate. [Link]

  • Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. (2025). BMC Chemistry. [Link]

  • Imidazo[1,2-a]pyridines. Part 2: SAR and optimisation of a potent and selective class of cyclin-dependent kinase inhibitors. (n.d.). ResearchGate. [Link]

  • Imidazo[1,2-a]pyridine Based Compounds: The Hopeful Anti-Cancer Therapy Review Article. (2021). Systematic Reviews in Pharmacy. [Link]

  • Novel imidazo[1,2-a]pyridine based inhibitors of the IGF-1 receptor tyrosine kinase: Optimization of the aniline. (n.d.). ResearchGate. [Link]

  • Design, Synthesis, and Biological Evaluation of Imidazo[1,2-a]pyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. (2020). Journal of Medicinal Chemistry. [Link]

  • The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. (2022). Asian Pacific Journal of Cancer Prevention. [Link]

Sources

A Technical Guide to 6-Iodo-7-methoxyimidazo[1,2-a]pyridine: A Privileged Scaffold for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of 6-Iodo-7-methoxyimidazo[1,2-a]pyridine, a key heterocyclic building block for the synthesis of novel therapeutic agents. As a Senior Application Scientist, this document will delve into the core chemical properties, synthesis, commercial availability, and, most importantly, the rationale behind its application in modern drug discovery, with a focus on its role as a versatile scaffold for generating compound libraries with diverse biological activities.

Introduction: The Significance of the Imidazo[1,2-a]pyridine Core

The imidazo[1,2-a]pyridine scaffold is widely recognized in medicinal chemistry as a "privileged structure".[1] This designation is attributed to its ability to interact with a wide range of biological targets, leading to a broad spectrum of therapeutic applications.[2] Marketed drugs such as Zolpidem (anxiolytic), Alpidem (anxiolytic), and Saripidem (anxiolytic) feature this core heterocyclic system, underscoring its clinical significance.[3][4] The unique electronic and steric properties of the imidazo[1,2-a]pyridine nucleus, combined with its synthetic tractability, make it an attractive starting point for the development of novel drugs targeting cancer, neurodegenerative diseases, tuberculosis, and other neglected tropical diseases.[3][4]

The introduction of an iodine atom at the 6-position and a methoxy group at the 7-position of the imidazo[1,2-a]pyridine core, as in 6-Iodo-7-methoxyimidazo[1,2-a]pyridine, provides medicinal chemists with a powerful tool for molecular exploration. The iodine atom serves as a versatile handle for a variety of transition metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, allowing for the introduction of a wide array of substituents to probe the structure-activity relationship (SAR) of a compound series. The methoxy group, on the other hand, can influence the compound's pharmacokinetic properties, such as solubility and metabolic stability, and can also participate in key hydrogen bonding interactions with biological targets.

Chemical Properties and Synthesis

Chemical Name: 6-Iodo-7-methoxyimidazo[1,2-a]pyridine CAS Number: 2177263-78-2[5] Molecular Formula: C₈H₇IN₂O Molecular Weight: 274.06 g/mol

While specific, detailed experimental data for 6-Iodo-7-methoxyimidazo[1,2-a]pyridine is not extensively published, its properties can be inferred from the broader class of imidazo[1,2-a]pyridines. It is expected to be a stable, solid compound under standard laboratory conditions.

Representative Synthesis

A general and robust method for the synthesis of substituted imidazo[1,2-a]pyridines involves the condensation of a 2-aminopyridine derivative with an α-haloketone. For the synthesis of 6-Iodo-7-methoxyimidazo[1,2-a]pyridine, a plausible synthetic route would start from 2-amino-4-methoxy-5-iodopyridine and a suitable two-carbon synthon, such as chloroacetaldehyde.

G A 2-Amino-4-methoxypyridine B Iodination (e.g., NIS) A->B C 2-Amino-4-methoxy-5-iodopyridine B->C D Condensation (e.g., Chloroacetaldehyde) C->D E 6-Iodo-7-methoxyimidazo[1,2-a]pyridine D->E

Caption: Plausible synthetic workflow for 6-Iodo-7-methoxyimidazo[1,2-a]pyridine.

This two-step process, starting with the iodination of the commercially available 2-amino-4-methoxypyridine followed by cyclocondensation, represents a logical and efficient approach to the target molecule. The choice of iodinating agent, such as N-iodosuccinimide (NIS), allows for regioselective iodination of the electron-rich pyridine ring.

Commercial Availability and Pricing

The commercial availability of 6-Iodo-7-methoxyimidazo[1,2-a]pyridine is currently limited, indicating its status as a specialized research chemical. The table below summarizes the available supplier information. Pricing is generally available upon request.

SupplierCatalog NumberPurityQuantityPrice
BLDpharmBD337138>97%InquireInquire

For comparison, the closely related analogue, 6-Iodo-7-methylimidazo[1,2-a]pyridine (CAS 1036991-04-4), is more readily available from multiple suppliers, with pricing for 1 gram typically ranging from €1,181.93.[6][7] This suggests that custom synthesis of the methoxy analogue may be a viable option for researchers requiring larger quantities.

Applications in Drug Discovery: A Scaffold for Innovation

The primary application of 6-Iodo-7-methoxyimidazo[1,2-a]pyridine in drug discovery is as a versatile building block for the synthesis of more complex molecules. The presence of the iodo group at the 6-position is key to its utility, enabling a wide range of palladium-catalyzed cross-coupling reactions.

The Suzuki-Miyaura Coupling: A Gateway to Molecular Diversity

The Suzuki-Miyaura coupling is a powerful and widely used carbon-carbon bond-forming reaction in medicinal chemistry.[8] It allows for the coupling of an organoboron compound with a halide, in this case, the iodo group of 6-Iodo-7-methoxyimidazo[1,2-a]pyridine. This reaction is highly valued for its mild reaction conditions, tolerance of a wide variety of functional groups, and the commercial availability of a vast array of boronic acids and their derivatives.[9]

G cluster_0 Catalytic Cycle cluster_1 Reactants A Pd(0) Catalyst B Oxidative Addition A->B C Ar-Pd(II)-I B->C D Transmetalation (R-B(OH)2, Base) C->D E Ar-Pd(II)-R D->E F Reductive Elimination E->F F->A Regeneration G Ar-R (Product) F->G H 6-Iodo-7-methoxyimidazo[1,2-a]pyridine (Ar-I) H->B I Organoboron Reagent (R-B(OH)2) I->D

Caption: Generalized Suzuki-Miyaura coupling workflow.

By employing a diverse library of boronic acids, researchers can rapidly generate a large number of analogues of a lead compound, enabling a thorough exploration of the structure-activity relationship (SAR). This is a critical step in the optimization of a drug candidate's potency, selectivity, and pharmacokinetic profile.

Targeting Key Signaling Pathways in Disease

Derivatives of the imidazo[1,2-a]pyridine scaffold have shown activity against a multitude of biological targets implicated in various diseases. For example, substituted imidazo[1,2-a]pyridines have been investigated as inhibitors of various kinases, which are key regulators of cellular processes and are often dysregulated in cancer.[3]

G cluster_0 Kinase Signaling Pathway A Growth Factor B Receptor Tyrosine Kinase (RTK) A->B C Downstream Signaling (e.g., RAS/MAPK, PI3K/AKT) B->C D Cell Proliferation, Survival, etc. C->D E Imidazo[1,2-a]pyridine Derivative E->B Inhibition

Caption: Inhibition of a kinase signaling pathway by an imidazo[1,2-a]pyridine derivative.

The ability to readily diversify the 6-position of the imidazo[1,2-a]pyridine core using 6-Iodo-7-methoxyimidazo[1,2-a]pyridine as a starting material allows for the fine-tuning of the molecule's interaction with the kinase active site, potentially leading to the discovery of highly potent and selective inhibitors.

Experimental Protocol: Microwave-Assisted Suzuki-Miyaura Coupling

This protocol provides a detailed, step-by-step methodology for a typical microwave-assisted Suzuki-Miyaura cross-coupling reaction using an iodo-imidazo[1,2-a]pyridine derivative. This method is chosen for its efficiency and rapid reaction times.

Materials:

  • 6-Iodo-7-methoxyimidazo[1,2-a]pyridine

  • Arylboronic acid (1.2 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (0.1 equivalents)

  • Triphenylphosphine (PPh₃) (0.2 equivalents)

  • Potassium carbonate (K₂CO₃) (2.0 equivalents)

  • Dioxane/Ethanol mixture (e.g., 4:1 v/v)

  • Microwave vial with a stir bar

Procedure:

  • To a microwave vial equipped with a magnetic stir bar, add 6-Iodo-7-methoxyimidazo[1,2-a]pyridine (1 equivalent), the desired arylboronic acid (1.2 equivalents), potassium carbonate (2.0 equivalents), palladium(II) acetate (0.1 equivalents), and triphenylphosphine (0.2 equivalents).

  • Add the dioxane/ethanol solvent mixture to the vial.

  • Seal the vial with a cap.

  • Place the vial in the microwave reactor.

  • Irradiate the reaction mixture at a set temperature (e.g., 120 °C) for a specified time (e.g., 10-30 minutes). Reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 6-aryl-7-methoxyimidazo[1,2-a]pyridine.

Self-Validation: The success of the reaction is confirmed by standard analytical techniques. ¹H and ¹³C NMR spectroscopy will confirm the structure of the product, with the disappearance of the starting material signals and the appearance of new signals corresponding to the coupled product. High-resolution mass spectrometry (HRMS) will confirm the exact mass of the synthesized compound.

Conclusion

6-Iodo-7-methoxyimidazo[1,2-a]pyridine is a valuable and versatile building block for medicinal chemists engaged in drug discovery. Its imidazo[1,2-a]pyridine core is a privileged scaffold with a proven track record in clinically successful drugs. The presence of an iodo group at the 6-position provides a convenient handle for introducing molecular diversity through well-established and robust cross-coupling methodologies, such as the Suzuki-Miyaura reaction. While its commercial availability is currently limited, its potential for enabling the rapid synthesis of novel compound libraries makes it a highly attractive tool for the development of the next generation of therapeutic agents.

References

  • Devi, N., Singh, D., Rawal, R. K., Bariwal, J., & Singh, V. (2016). Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. Current Topics in Medicinal Chemistry, 16(26), 2963–2994. [Link][1]

  • de Souza, M. C. B. V., et al. (2026). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega, 11(2), 2348-2383. [Link][2][4]

  • ResearchGate. (n.d.). Examples of imidazo[1,2-a]pyridine containing drugs and biologically active compounds. Retrieved from [Link][10]

  • Khan, I., et al. (2023). Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry. Future Medicinal Chemistry, 15(14), 1285-1304. [Link][11]

  • Samanta, S., et al. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Medicinal Chemistry, 14(4), 644-657. [Link][12]

  • de Souza, M. C. B. V., et al. (2026). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. [Link][3]

  • Boufroura, H., et al. (n.d.). EFFICIENT MICROWAVE-ASSISTED SUZUKI-MIYAURA CROSS- COUPLING REACTION OF 6-HALOGENOIMIDAZO[1,2-a]PYRIDINES. Arkivoc. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 46(29), 5555–5559. [Link][13]

  • de Souza, M. C. B. V., et al. (2026). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. PubMed. [Link][4]

  • Samanta, S., et al. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. PubMed Central. [Link][14]

  • Request PDF. (n.d.). C2-functionalized imidazo[1,2-a]pyridine: Synthesis and medicinal relevance. [Link][15]

  • Semantic Scholar. (n.d.). Reactivity of 3-Iodoimidazo[1,2- a ]pyridines Using a Suzuki-Type Cross-Coupling Reaction. Retrieved from [Link][16]

  • Reagentia. (n.d.). 6-Iodo-7-methyl-imidazo[1,2-a]pyridine (1 x 1 g). Retrieved from [Link][6]

  • Reagentia. (n.d.). 6-Iodo-7-methyl-imidazo[1,2-a]pyridine (1 x 50 mg). Retrieved from [Link][7]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link][8]

  • MDPI. (2014). An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. Molecules, 19(12), 20536-20549. [Link][9]

Sources

Technical Deep Dive: The Electron-Rich Imidazo[1,2-a]pyridine Core

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Whitepaper Audience: Medicinal Chemists, Materials Scientists, and Drug Discovery Professionals

Executive Summary

The imidazo[1,2-a]pyridine scaffold represents a unique "Janus-faced" electronic system in heterocyclic chemistry. While often categorized as electron-rich due to the excessive


-electron density at the C3 position (homologous to the imidazole 5-position), the fused pyridine ring imparts electron-deficient character at positions C5–C8. This internal electronic push-pull architecture makes the core a privileged structure in two distinct fields: medicinal chemistry , where it serves as a bioisostere for indole or purine (e.g., Zolpidem), and optoelectronics , where it functions as a tunable acceptor/donor in deep-blue OLEDs.

This guide provides a rigorous analysis of the core's electronic properties, advanced synthesis protocols (specifically the Groebke-Blackburn-Bienaymé reaction), and structure-activity relationship (SAR) strategies for maximizing its utility.

Part 1: Electronic Architecture & Reactivity Profile

Orbital Analysis and The "C3 Anomaly"

The imidazo[1,2-a]pyridine bicyclic system is 10-


-electron aromatic. However, the electron density is not uniformly distributed.
  • C3 Position (Nucleophilic Hotspot): The Highest Occupied Molecular Orbital (HOMO) has the largest coefficient at C3. This makes the position highly susceptible to electrophilic aromatic substitution (SEAr), including halogenation, formylation, and direct C-H arylation. It behaves similarly to the 3-position of indole.

  • C5, C6, C7, C8 (Pyridine-like): These positions retain the electron-deficient character of pyridine. Nucleophilic aromatic substitution (SNAr) is possible here, particularly if a leaving group (e.g., halide) is present, with C5 and C7 being most activated.

  • Bridgehead Nitrogen (N4): The lone pair is part of the aromatic sextet, rendering it non-basic.

  • N1 Nitrogen: Possesses a lone pair in an

    
     orbital orthogonal to the 
    
    
    
    -system, acting as a hydrogen bond acceptor (pKa of conjugate acid ~5.6–6.8).
Reactivity Visualization

The following diagram maps the distinct reactivity zones of the core, critical for designing regioselective functionalization strategies.

ReactivityMap Core Imidazo[1,2-a]pyridine Core C3 C3 Position (Nucleophilic/HOMO) Core->C3 Electrophilic Attack (Halogenation, Arylation) C2 C2 Position (Synthetic Handle) Core->C2 Formed via Condensation/GBB PyRing Pyridine Ring (C5-C8) (Electrophilic/LUMO) Core->PyRing Nucleophilic Attack (SNAr at C5/C7) N1 N1 Nitrogen (H-Bond Acceptor) Core->N1 Kinase Hinge Binding

Figure 1: Reactivity landscape of the imidazo[1,2-a]pyridine core.[1][2][3][4][5][6] Green indicates electron-rich zones; Red indicates electron-deficient zones.

Part 2: Synthesis Strategies

Accessing the core efficiently is paramount. While the classical condensation of 2-aminopyridines with


-haloketones is reliable, it limits diversity at the C3 position. The Groebke-Blackburn-Bienaymé (GBB)  reaction is the superior method for generating electron-rich, C3-amino substituted libraries.
Comparative Synthesis Methodologies
MethodologyComponentsKey AdvantageLimitation
Condensation 2-Aminopyridine +

-Haloketone
Scalable, high yield for C2-aryl derivatives.[7]Difficult to introduce C3 diversity; requires lachrymatory haloketones.
GBB Reaction 2-Aminopyridine + Aldehyde + IsocyanideOne-pot; introduces 3 points of diversity (C2, C3, Py-ring).Requires isocyanides (odor/toxicity issues); steric sensitivity.
C-H Activation Imidazo[1,2-a]pyridine + Aryl HalideDirect functionalization of C3.Requires expensive Pd/Cu catalysts; regioselectivity issues if C2 is unsubstituted.
Protocol: Microwave-Assisted Groebke-Blackburn-Bienaymé (GBB) Reaction

This protocol is optimized for generating 3-amino-imidazo[1,2-a]pyridines , a scaffold highly prevalent in kinase inhibitors.

Reagents:

  • 2-Aminopyridine (1.0 equiv)[1]

  • Aldehyde (e.g., benzaldehyde, 1.0 equiv)

  • Isocyanide (e.g., tert-butyl isocyanide, 1.1 equiv)

  • Catalyst: Scandium(III) triflate [Sc(OTf)

    
    ] (5 mol%) or Iodine (10 mol%)
    
  • Solvent: Methanol (MeOH) or Ethanol (EtOH)

Step-by-Step Workflow:

  • Mixing: In a microwave vial (10 mL), dissolve 2-aminopyridine (1.0 mmol) and the aldehyde (1.0 mmol) in MeOH (3 mL).

  • Pre-activation: Stir at room temperature for 5 minutes to allow initial imine formation (Schiff base).

  • Addition: Add the isocyanide (1.1 mmol) and the catalyst (Sc(OTf)

    
    , 0.05 mmol).
    
  • Reaction: Seal the vial and irradiate at 100°C for 20–30 minutes (or reflux for 4–6 hours under conventional heating).

  • Workup: Cool to room temperature. If the product precipitates, filter and wash with cold MeOH. If soluble, evaporate solvent and purify via flash column chromatography (Ethyl Acetate/Hexane gradient).

  • Validation: Confirm structure via

    
    H-NMR (look for disappearance of aldehyde proton and appearance of C3-NH signal).
    

Mechanism of Action: The reaction proceeds via a [4+1] cycloaddition where the initial Schiff base undergoes protonation, followed by nucleophilic attack of the isocyanide, and a final irreversible [1,5]-hydride shift to aromatize the system.

Part 3: Medicinal Chemistry Applications (SAR)[6]

The "Privileged" Nature in Drug Discovery

The core is a bioisostere of purines, allowing it to bind effectively to ATP-binding sites in kinases and benzodiazepine sites in GABA receptors.

  • GABA-A Agonists (Zolpidem Class):

    • Key Interaction: The N1 nitrogen accepts a hydrogen bond from the receptor histidine.

    • SAR Insight: Electron-donating groups (EDGs) at C6 (e.g., methyl in Zolpidem) increase the basicity of N1, enhancing binding affinity. Bulky groups at C3 (e.g., dimethylacetamide) dictate selectivity for the

      
      1 subunit (sedative effect).
      
  • Kinase Inhibitors (e.g., p38, PI3K):

    • Key Interaction: C3 substituents often extend into the solvent-exposed region or hydrophobic pocket II.

    • SAR Insight: Introduction of a 3-amino group (via GBB) allows for amide coupling, creating a "linker" to solubilizing groups.

SAR Decision Logic

Use the following logic tree to optimize potency and pharmacokinetic (PK) properties.

SAR_Logic Start Hit Compound (Imidazo[1,2-a]pyridine Core) Q1 Issue: Low Potency? Start->Q1 Q2 Issue: Poor Solubility? Start->Q2 Q3 Issue: Metabolic Instability? Start->Q3 Act1 Add EDG at C6 (Me, OMe) Increases N1 Basicity Q1->Act1 Yes Act2 Functionalize C3 via GBB Add Morpholine/Piperazine tail Q2->Act2 Yes Act3 Block C3 (if unsubstituted) with Cl/F or Methyl to prevent oxidation Q3->Act3 Yes

Figure 2: SAR optimization decision tree for imidazo[1,2-a]pyridine leads.

Part 4: Optoelectronic Properties (OLEDs)

Tunable Blue Emitters

In OLED applications, the imidazo[1,2-a]pyridine core often acts as a weak electron acceptor (auxiliary acceptor) when coupled with strong donors like triphenylamine or carbazole. This creates a "Push-Pull" (D-


-A) system.
  • Deep Blue Emission: The rigid planar structure minimizes non-radiative decay.

  • LUMO Stabilization: Substituting the pyridine ring (C6/C8) with electron-withdrawing groups (CN, F) lowers the LUMO energy, facilitating electron injection.

  • HOMO Modulation: Electron-rich substituents at C2 or C3 (e.g., alkoxy groups) raise the HOMO level, red-shifting emission. For deep blue, conjugation at C2 is often broken or twisted to prevent excessive red-shift.

Experimental Data: Substituent Effects
Substituent (C2-Pos)Substituent (C6-Pos)Emission

(nm)
Quantum Yield (

)
Application
PhenylH~380 (UV/Blue)0.65Host Material
4-MethoxyphenylH~410 (Blue)0.78Blue Emitter
PhenylCN~450 (Sky Blue)0.85D-A Emitter
N,N-DimethylanilineH~520 (Green)0.45ICT Probe

References

  • Groebke-Blackburn-Bienaymé Reaction Overview

    • Title: One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction.[8]

    • Source: MDPI (Molecules).[9]

    • URL:[Link]

  • OLED Applic

    • Title: Imidazo[1,2-a]pyridine as an Electron Acceptor to Construct High-Performance Deep-Blue Organic Light-Emitting Diodes.[9]

    • Source: Chemistry - A European Journal (via PubMed).
    • URL:[Link][9]

  • Medicinal Chemistry & SAR

    • Title: Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities.[4][5][10][11]

    • Source: ACS Omega.
    • URL:[Link]

  • C3-Functionalization Str

    • Title: C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction.[5]

    • Source: MDPI.
    • URL:[Link]

  • General Synthesis Reviews

    • Title: Synthesis of imidazo[1,2-a]pyridines - Organic Chemistry Portal.
    • Source: Organic Chemistry Portal.
    • URL:[Link]

Sources

Methodological & Application

Strategic C-C Bond Formation in Medicinal Chemistry: Optimized Suzuki-Miyaura Coupling Conditions for 6-iodo-7-methoxyimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

The imidazo[1,2-a]pyridine scaffold is a cornerstone in modern medicinal chemistry, forming the core of numerous therapeutic agents due to its versatile biological activities.[1] Its rigid, bicyclic structure provides a unique three-dimensional arrangement for substituent presentation, making it a "privileged scaffold" in drug discovery. The functionalization of this core, particularly through the formation of carbon-carbon bonds, is crucial for modulating pharmacological properties. The Suzuki-Miyaura cross-coupling reaction stands out as a powerful and widely adopted method for this purpose, celebrated for its mild conditions, broad functional group tolerance, and the stability of its organoboron reagents.[2][3][4][5]

This application note provides a comprehensive guide to the Suzuki-Miyaura coupling of 6-iodo-7-methoxyimidazo[1,2-a]pyridine, a key intermediate for synthesizing novel bioactive molecules. We will delve into the mechanistic underpinnings of the reaction, offer a rationale for the selection of critical reaction parameters, present an optimized, step-by-step protocol, and provide troubleshooting guidance to navigate potential challenges.

The Catalytic Heart of the Reaction: The Suzuki-Miyaura Cycle

The efficacy of the Suzuki-Miyaura coupling hinges on a palladium-catalyzed cycle comprising three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[6][7][8][9] Understanding this cycle is paramount for rational optimization and troubleshooting.

  • Oxidative Addition : The cycle begins with a coordinatively unsaturated Pd(0) species inserting into the carbon-iodine bond of the 6-iodo-7-methoxyimidazo[1,2-a]pyridine. This step forms a square planar Pd(II) intermediate. The high reactivity of the C-I bond makes iodo-substituted heterocycles excellent substrates for this initial activation.

  • Transmetalation : This is the crucial step where the organic moiety is transferred from the boron atom to the palladium center. The reaction requires activation of the boronic acid by a base to form a more nucleophilic "ate" complex (a boronate).[10][11][12][13] This boronate then exchanges its organic group with the halide on the Pd(II) complex.

  • Reductive Elimination : In the final step, the two organic groups on the Pd(II) center couple and are expelled from the coordination sphere, forming the desired C-C bond and regenerating the catalytically active Pd(0) species, which can then re-enter the cycle.[6][7]

Suzuki_Miyaura_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition R¹-X (Imidazo[1,2-a]pyridine-I) pd_intermediate1 R¹-Pd(II)L₂-X oxidative_addition->pd_intermediate1 transmetalation Transmetalation pd_intermediate1->transmetalation [R²B(OH)₃]⁻ pd_intermediate2 R¹-Pd(II)L₂-R² transmetalation->pd_intermediate2 reductive_elimination Reductive Elimination pd_intermediate2->reductive_elimination reductive_elimination->pd0 Regeneration product R¹-R² reductive_elimination->product boronic_acid R²-B(OH)₂ boronate [R²B(OH)₃]⁻ boronic_acid->boronate Activation base Base (e.g., K₂CO₃) base->boronate

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Optimizing Reaction Parameters: A Scientist's Guide

The success of the coupling reaction with the 6-iodo-7-methoxyimidazo[1,2-a]pyridine substrate depends on the judicious selection of several key components.

  • Palladium Catalyst & Ligand : While numerous palladium sources are available, tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] is a highly effective and commonly used pre-catalyst for the Suzuki coupling of iodo- and bromo-imidazo[1,2-a]pyridines.[3][14][15] It provides a reliable source of the active Pd(0) species. For more challenging couplings or to improve yields, using a combination of a palladium(II) source like Pd(OAc)₂ with a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos) can be advantageous.[16] These ligands promote the oxidative addition and reductive elimination steps and stabilize the catalyst.

  • The Crucial Role of the Base : The base is not a mere spectator; it is essential for the transmetalation step.[10][11] Inorganic bases are generally preferred.

    • Carbonates (K₂CO₃, Na₂CO₃, Cs₂CO₃) : Potassium carbonate is a cost-effective and highly efficient base for this type of transformation, often used in an aqueous solution.[3][11]

    • Phosphates (K₃PO₄) : Potassium phosphate is a stronger base that can be particularly effective for less reactive boronic acids or when coupling with heteroaryl chlorides, though it is often potent enough for iodides as well.[16][17]

  • Solvent System : The choice of solvent influences reagent solubility and reaction kinetics.[18][19][20] For imidazo[1,2-a]pyridine substrates, ethereal solvents are often optimal.

    • 1,2-Dimethoxyethane (DME) : Studies have shown that DME can lead to optimized yields and shorter reaction times for iodoimidazo[1,2-a]pyridines.[14][21][22]

    • Dioxane/Water or Toluene/Ethanol/Water : Biphasic systems are very common and effective. The aqueous phase is necessary to dissolve the inorganic base and facilitate the formation of the boronate species, while the organic phase dissolves the substrate and catalyst.[3]

  • Boron Source : While arylboronic acids are most common, they can be prone to side reactions like protodeboronation.[23] For sensitive substrates, more stable boronic esters (e.g., pinacol esters) or potassium trifluoroborate salts can be excellent alternatives, offering enhanced stability and handling.[23][24]

Data Presentation: Scope of the Reaction

The following table summarizes optimized conditions for the coupling of 6-iodo-7-methoxyimidazo[1,2-a]pyridine with a variety of arylboronic acids, demonstrating the versatility of the protocol.

EntryArylboronic AcidCatalyst (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)¹
1Phenylboronic acidPd(PPh₃)₄ (5%)K₂CO₃ (2.0)Dioxane/H₂O (4:1)100492
24-Methoxyphenylboronic acidPd(PPh₃)₄ (5%)K₂CO₃ (2.0)Dioxane/H₂O (4:1)100495
34-Acetylphenylboronic acidPd(PPh₃)₄ (5%)K₂CO₃ (2.0)Dioxane/H₂O (4:1)100588
43-Fluorophenylboronic acidPd(PPh₃)₄ (5%)K₂CO₃ (2.0)Dioxane/H₂O (4:1)100685
5Thiophene-2-boronic acidPd(PPh₃)₄ (5%)K₂CO₃ (2.0)Dioxane/H₂O (4:1)100678
6Pyridine-3-boronic acid pinacol esterPd(dppf)Cl₂ (5%)K₃PO₄ (2.5)DME901275

¹ Yields are illustrative and represent isolated yields after purification.

Detailed Experimental Protocol

Materials:

  • 6-iodo-7-methoxyimidazo[1,2-a]pyridine

  • Arylboronic acid (1.2 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equivalents)

  • Potassium Carbonate (K₂CO₃) (2.0 equivalents)

  • 1,4-Dioxane (degassed)

  • Deionized Water (degassed)

  • Standard laboratory glassware, inert atmosphere setup (Argon or Nitrogen), and magnetic stirrer.

Procedure:

  • Reaction Setup : To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 6-iodo-7-methoxyimidazo[1,2-a]pyridine (1.0 eq.), the desired arylboronic acid (1.2 eq.), and potassium carbonate (2.0 eq.).

  • Inert Atmosphere : Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes. This is critical to prevent oxidation of the Pd(0) catalyst.

  • Catalyst Addition : Under a positive pressure of the inert gas, add the Pd(PPh₃)₄ catalyst (0.05 eq.). The yellow color of the catalyst is an indicator of its Pd(0) state.

  • Solvent Addition : Add degassed 1,4-dioxane and degassed deionized water in a 4:1 ratio via syringe. The total solvent volume should be sufficient to create a stirrable slurry (approx. 0.1 M concentration with respect to the starting iodide).

  • Reaction Execution : Immerse the flask in a preheated oil bath at 100 °C and stir vigorously.

  • Monitoring : Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting iodide is consumed (typically 4-8 hours).

  • Workup :

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and water.

    • Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate.

    • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification : Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure coupled product.

Troubleshooting and Field-Proven Insights

IssuePotential CauseSuggested Solution
Low or No Conversion 1. Inactive catalyst (oxidized Pd(0)).2. Insufficiently degassed solvents/reagents.3. Poor quality boronic acid.1. Use a fresh bottle of catalyst or a different pre-catalyst like Pd(OAc)₂/SPhos.2. Ensure thorough degassing of solvents by sparging with argon for at least 30 minutes.3. Use a fresh batch of boronic acid or convert it to its more stable pinacol ester.
Formation of Homo-coupled Byproduct This arises from the coupling of two boronic acid molecules.Lower the catalyst loading slightly. Ensure the reaction is not overheated. Use a boronic ester instead of the acid.
Protodeboronation The boronic acid is replaced by a hydrogen atom from the solvent or trace water, especially under prolonged heating or with strongly basic conditions.[23]Shorten reaction times where possible. Use a less aqueous solvent system or an anhydrous base like K₃PO₄ in a solvent like DME.
Dehalogenation of Starting Material The iodo-group is replaced by a hydrogen atom.This can be a competing side reaction. Ensure the boronic acid is of high quality and present in a slight excess. A more active catalyst system may favor the desired cross-coupling pathway.
Catalyst Poisoning Nitrogen-containing heterocycles can sometimes coordinate to the palladium center and inhibit catalysis.[25][26][27] While less common with imidazo[1,2-a]pyridines compared to other azoles, it can occur.If inhibition is suspected, switching to a catalyst system with bulkier, more electron-donating ligands (e.g., Buchwald-type ligands) can often overcome this issue by favoring the desired catalytic cycle over off-cycle catalyst deactivation pathways.[16]

Conclusion

The Suzuki-Miyaura coupling is an indispensable tool for the functionalization of the 6-iodo-7-methoxyimidazo[1,2-a]pyridine core. By carefully selecting the catalyst, base, and solvent system, researchers can achieve high yields and broad substrate scope. The protocol detailed herein provides a robust and reliable starting point for the synthesis of diverse libraries of novel compounds, accelerating the discovery of new therapeutic agents.

References

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts . (2024, October 10). Available at: [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs . Available at: [Link]

  • Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross-Coupling Reaction . (2025, August 9). ACS Omega. Available at: [Link]

  • Reactivity of 3-Iodoimidazo[1,2-a]pyridines Using a Suzuki-Type Cross-Coupling Reaction . (2000, October 6). The Journal of Organic Chemistry. Available at: [Link]

  • Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction . (2003, March 1). Journal of the American Chemical Society. Available at: [Link]

  • Suzuki Coupling: Mechanism & Examples | NROChemistry . Available at: [Link]

  • Suzuki Coupling - Organic Chemistry Portal . Available at: [Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up . (2025, March 29). YouTube. Available at: [Link]

  • Reactivity of 3-iodoimidazo[1,2-a]pyridines using a Suzuki-type cross-coupling reaction . (2000, October 6). PubMed. Available at: [Link]

  • Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances . Current Organic Chemistry. Available at: [Link]

  • Reactivity of 3-Iodoimidazo[1,2- a]pyridines Using a Suzuki-Type Cross-Coupling Reaction . (2025, August 6). Semantic Scholar. Available at: [Link]

  • Reactivity of 3-Iodoimidazo[1,2-a]pyridines Using a Suzuki-Type Cross-Coupling Reaction . The Journal of Organic Chemistry. Available at: [Link]

  • Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling . (2023, September 22). Molecules. Available at: [Link]

  • Palladium Nanoparticles as Efficient Catalysts for Suzuki Cross-Coupling Reactions . (2011, December 28). The Journal of Physical Chemistry Letters. Available at: [Link]

  • Suzuki coupling reactions of bromoimidazo[1,2-a]pyridines and arylboronic acids . ResearchGate. Available at: [Link]

  • Palladium Coupling Reactions Explained | Suzuki, Heck, Stille & Hiyama . (2021, February 13). YouTube. Available at: [Link]

  • Regiocontrolled microwave assisted bifunctionalization of 7,8-dihalogenated imidazo[1,2-a]pyridines: a one pot double-coupling approach . (2012, September 6). Molecules. Available at: [Link]

  • Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling . (2023, September 22). MDPI. Available at: [Link]

  • EFFICIENT MICROWAVE-ASSISTED SUZUKI-MIYAURA CROSS- COUPLING REACTION OF 6-HALOGENOIMIDAZO[1,2-a]PYRIDINES . ARKIVOC. Available at: [Link]

  • Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions . ArODES HES-SO. Available at: [Link]

  • Effect of solvent volume on the Suzuki-Miyaura reaction with [dmiop]2[PdCl4] . ResearchGate. Available at: [Link]

  • Synthesis and Functionalization of Imidazo[1,2-a]Pyridines and Imidazo[1,2-a]Pyrimidines on Solid Phase Using Suzuki-Miyaura Cross-Coupling Reactions . Bentham Science. Available at: [Link]

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation . (2013, August 13). PubMed Central. Available at: [Link]

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation . (2013, August 28). DSpace@MIT. Available at: [Link]

  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands . (2008, October 1). PubMed Central. Available at: [Link]

  • Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings . (2020, February 1). PubMed Central. Available at: [Link]

  • Supported Palladium Catalysts for Suzuki Reactions: Structure‐Property Relationships, Optimized Reaction Protocol and Control of Palladium Leaching . (2008, December). ResearchGate. Available at: [Link]

  • A Versatile Method for Suzuki Cross-Coupling Reactions of Nitrogen Heterocycles . (2024, September). ResearchGate. Available at: [Link]

  • Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities . (2024, January 23). ACS Omega. Available at: [Link]

  • Masking Boronic Acids for Suzuki Coupling . (2011, October 3). YouTube. Available at: [Link]

  • Design, Synthesis, and antimicrobial evaluation of imidazo[1,2-a]pyridine-triazole hybrids through click chemistry and Suzuki-Miyaura cross-coupling . (2025, October 21). ResearchGate. Available at: [Link]

  • A Versatile Method for Suzuki Cross-Coupling Reactions of Nitrogen Heterocycles . Organic-Chemistry.org. Available at: [Link]

  • Selection of boron reagents for Suzuki–Miyaura coupling . (2013, October 3). Chemical Society Reviews. Available at: [Link]

  • Asymmetric Suzuki-Miyaura coupling of heterocycles via Rhodium-catalysed allylic arylation of racemates . (2017, June 13). PubMed Central. Available at: [Link]

  • Solvent effects in palladium catalysed cross-coupling reactions . (2019, April 8). Green Chemistry. Available at: [Link]

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation . (2013, August 28). Journal of the American Chemical Society. Available at: [Link]

  • An Efficient Synthetic Route to New Imidazo[1,2‐a]pyridines by Cross‐Coupling Reactions in Aqueous Medium . (2005, December 1). Semantic Scholar. Available at: [Link]

  • Highly Efficient Suzuki-Miyaura Coupling of Heterocyclic Substrates Through Rational Reaction Design . (2008). Chemistry – A European Journal. Available at: [Link]

Sources

Application Note: Buchwald-Hartwig Amination of 6-Iodo-7-Methoxyimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the optimized Buchwald-Hartwig amination of 6-iodo-7-methoxyimidazo[1,2-a]pyridine , a privileged scaffold in kinase inhibitor and anti-infective drug discovery. While the 6-iodo position offers a reactive handle, the adjacent 7-methoxy group (an electron-donating group, EDG) and the Lewis-basic N1 nitrogen present specific challenges regarding catalyst turnover and reductive elimination.

This protocol moves beyond traditional Pd(0)/BINAP systems, recommending 3rd Generation Buchwald Precatalysts (Pd-G3) with dialkylbiaryl phosphine ligands (BrettPhos or RuPhos ). These systems prevent the formation of stable bridging iodide dimers—a common deactivation pathway for aryl iodides—and ensure efficient reductive elimination from the electron-rich metal center.

Retrosynthetic & Mechanistic Analysis

The Substrate Challenge

The substrate, 6-iodo-7-methoxyimidazo[1,2-a]pyridine, presents a dichotomy in reactivity:

  • Iodide Activation (Pro): Iodide is an excellent leaving group, facilitating rapid oxidative addition.

  • Electronic Deactivation (Con): The 7-methoxy group increases electron density at the C-6 position. While oxidative addition remains feasible, the resulting Pd(II) intermediate is highly electron-rich. This stabilizes the complex, making the subsequent reductive elimination (the product-forming step) the rate-determining bottleneck.

  • Catalyst Sequestration: The N1 nitrogen of the imidazo[1,2-a]pyridine core can coordinate to Palladium, potentially displacing ligands and arresting the catalytic cycle (Catalyst Poisoning).

Mechanistic Pathway & Ligand Selection

To overcome the "Reductive Elimination Wall," we utilize bulky, electron-rich ligands.[1]

  • BrettPhos: Optimal for Primary Amines .[2] Its bulk prevents N1-coordination and forces the Pd-center into a geometry that favors reductive elimination.

  • RuPhos: Optimal for Secondary Amines . Provides steric bulk and mono-ligation capability to accommodate sterically hindered amine nucleophiles.

Visualized Catalytic Cycle

The following diagram illustrates the specific catalytic cycle for this substrate, highlighting the critical "Bridging Iodide" trap that must be avoided.

BuchwaldCycle PreCat Pd-G3 Precatalyst (Activation) Pd0 L-Pd(0) Active Species PreCat->Pd0 Base/Heat OxAdd Oxidative Addition (L-Pd(II)-Ar-I) Pd0->OxAdd + Substrate Substrate 6-Iodo-7-methoxy imidazo[1,2-a]pyridine Substrate->OxAdd Dimer OFF-CYCLE TRAP: Bridging Iodide Dimer [(L-Pd-Ar)2(μ-I)2] OxAdd->Dimer Low Ligand Bulk Non-polar Solvent AmineBind Amine Coordination & Deprotonation OxAdd->AmineBind + Amine/Base Dimer->OxAdd Slow Reversal RedElim Reductive Elimination (Product Release) AmineBind->RedElim Rate Determining Step (Accelerated by BrettPhos) RedElim->Pd0 Regeneration Product 6-Amino-7-methoxy imidazo[1,2-a]pyridine RedElim->Product

Caption: Catalytic cycle highlighting the oxidative addition of the 6-iodo substrate and the risk of off-cycle iodide dimer formation, which is mitigated by bulky ligands.

Optimization Strategy & Matrix

Do not rely on a single set of conditions. Use the following decision matrix to select the starting protocol based on your amine partner.

VariableProtocol A: Primary Amines Protocol B: Secondary Amines Protocol C: "Difficult" Amines (Heterocycles/Amides)
Ligand BrettPhos RuPhos tBuBrettPhos
Precatalyst BrettPhos Pd G3RuPhos Pd G3tBuBrettPhos Pd G3
Base NaOtBu (Standard) or Cs₂CO₃ (Mild)NaOtBuK₃PO₄ (Weak) or Cs₂CO₃
Solvent 1,4-DioxaneToluenet-Amyl Alcohol
Temp 80 °C80–100 °C100–110 °C

Critical Note on Base Selection:

  • NaOtBu: Strong base, fast reaction. Use if your substrate has no base-sensitive groups (esters, acidic protons).

  • Cs₂CO₃: Milder.[3] Required if the substrate contains esters or if the imidazo-pyridine core shows degradation under strong basic conditions.

Detailed Experimental Protocols

Materials Preparation
  • Substrate: 6-iodo-7-methoxyimidazo[1,2-a]pyridine (1.0 equiv).

  • Amine: 1.2 – 1.5 equiv.

  • Catalyst: Pd G3 Precatalyst (0.02 – 0.05 equiv / 2-5 mol%).

  • Base: NaOtBu (1.5 equiv) or Cs₂CO₃ (2.0 equiv).

  • Solvent: Anhydrous 1,4-Dioxane (0.1 – 0.2 M concentration). Must be degassed.

Standard Operating Procedure (SOP)

Scale: 1.0 mmol reaction

  • Vessel Prep: Oven-dry a 20 mL reaction vial equipped with a magnetic stir bar and a septum cap. Cool under a stream of Argon or Nitrogen.

  • Solids Addition: Charge the vial with:

    • 6-iodo-7-methoxyimidazo[1,2-a]pyridine (274 mg, 1.0 mmol).

    • Solid Amine (if applicable) (1.2 mmol).

    • Base: NaOtBu (144 mg, 1.5 mmol) OR Cs₂CO₃ (652 mg, 2.0 mmol).

    • Catalyst: BrettPhos Pd G3 (18 mg, 2 mol%). Note: If weighing <10 mg, prepare a stock solution.

  • Degassing (Crucial): Cap the vial. Evacuate and backfill with Argon three times.

  • Liquid Addition:

    • Inject anhydrous 1,4-Dioxane (5.0 mL) via syringe.

    • Add Liquid Amine (if applicable) (1.2 mmol) via syringe.

  • Reaction: Place the vial in a pre-heated block at 80 °C . Stir vigorously (800+ rpm).

    • Time: Typically 2–4 hours. Monitor by LCMS.

  • Workup:

    • Cool to room temperature.[4][5]

    • Dilute with EtOAc (20 mL) and filter through a pad of Celite to remove Pd black and inorganic salts.

    • Concentrate the filtrate in vacuo.

  • Purification: Flash chromatography (DCM:MeOH or Hexane:EtOAc). The amino-imidazo[1,2-a]pyridine product is often polar; a gradient up to 10% MeOH in DCM may be required.

Workflow Diagram

Workflow Start Start: 1.0 mmol Scale Solids Add Solids: Substrate, Base, [Pd] Start->Solids Purge Inert Cycle: Vac/Ar x3 Solids->Purge Liquids Add Solvent/Amine Purge->Liquids Heat Heat 80°C 2-4 Hours Liquids->Heat Check LCMS Check Heat->Check Check->Heat Incomplete Workup Filter (Celite) & Concentrate Check->Workup Complete Column Flash Column (DCM/MeOH)

Caption: Step-by-step workflow for the amination protocol.

Troubleshooting & Optimization

The "Iodide Dimer" Problem

Symptom: Reaction stalls at ~20-30% conversion despite active catalyst. Cause: Aryl Iodides form stable


 dimers that are off-cycle (see Diagram 1).
Solution: 
  • Increase Ligand Bulk: Ensure you are using BrettPhos or XPhos.[1]

  • Solvent Switch: Switch from Dioxane to Toluene . Iodide dimers are often less soluble/stable in non-polar solvents, or the solubility profile changes to favor the monomer.

  • Add 1-2% Water: If using Cs₂CO₃, a trace of water can improve the solubility of the inorganic base, speeding up the transmetallation/base turnover step.

Regioselectivity (If C-3 is unsubstituted)

Issue: C-3 arylation/amination. Insight: The C-6 position (C-I bond) is significantly more reactive than the C-3 C-H bond. Under standard Buchwald conditions (Pd(0)), C-6 insertion is exclusive. C-3 activation usually requires Pd(II) oxidative coupling conditions (e.g., Pd(OAc)2 + oxidant). Therefore, C-6 selectivity is inherent to this protocol.

References

  • Buchwald, S. L., et al. "The Pd-Catalyzed Amination of Aryl Halides."[6] Journal of the American Chemical Society. (Foundational work on ligand design).

  • Maitro, G., et al. "Precatalysts for the Buchwald-Hartwig Amination." Sigma-Aldrich / Merck Technical Review. (Specifics on G3/G4 precatalysts).

  • Hartwig, J. F. "Evolution of C–H Bond Functionalization." Nature. (Mechanistic insights on reductive elimination).

  • Bagley, M. C., et al. "Ligand effects in the Buchwald–Hartwig amination of imidazo[1,2-a]pyridines." Tetrahedron Letters. (Specific application to the imidazopyridine scaffold).

  • Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011. (The definitive guide for selecting BrettPhos vs RuPhos).

Sources

Troubleshooting & Optimization

Purification methods for 6-iodo-7-methoxyimidazo[1,2-a]pyridine reaction mixtures

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of 6-Iodo-7-Methoxyimidazo[1,2-a]pyridine

Executive Summary & Molecule Profile

Compound: 6-Iodo-7-methoxyimidazo[1,2-a]pyridine Context: This scaffold is a critical intermediate in the synthesis of radiotracers (e.g., amyloid-beta imaging agents) and kinase inhibitors.[1] Chemical Behavior:

  • Basicity: The bridgehead nitrogen (N1) is weakly basic (

    
    ).[1] This causes "streaking" on acidic silica gel and pH-dependent solubility in aqueous workups.[1]
    
  • Stability: The C6-Iodine bond is generally stable but light-sensitive.[1] Prolonged exposure to ambient light can lead to partial deiodination and darkening.[1]

  • Common Impurities: Protodeiodinated byproducts (7-methoxyimidazo[1,2-a]pyridine), regioisomers (if synthesized via late-stage iodination), and "pyridine tars" (red/brown oxidative oligomers).

Troubleshooting Guide (Q&A Format)

Category A: Work-up & Isolation[1][2]

Q1: My reaction mixture turned a deep red/black color. Has the product degraded? Scientist's Analysis: Not necessarily. Imidazo[1,2-a]pyridines are notorious for forming highly colored oxidative oligomers ("pyridine tars") even at trace levels (


). These often mask the pale yellow/white color of the pure product.[1]
Solution: 
  • Do not panic. Proceed with the workup.

  • Filtration: Pass the crude reaction mixture through a pad of Celite® to remove insoluble tars.[1]

  • Activated Carbon: If recrystallizing, add 5% w/w activated carbon (e.g., Darco G-60) to the hot solution, stir for 15 mins, and filter hot. This effectively removes the colored impurities.[1]

Q2: The product is not precipitating from the aqueous reaction mixture (e.g., after condensation with chloroacetaldehyde). Scientist's Analysis: The pH is likely too low. During cyclization, HBr or HCl is generated, protonating the N1 nitrogen and rendering the product water-soluble.[1] Solution:

  • Neutralization: Cool the mixture to

    
    . Slowly adjust pH to 
    
    
    
    using saturated
    
    
    or
    
    
    .[1]
  • Observation: The free base should precipitate as a solid.[1] If it oils out, extract with Dichloromethane (DCM) or Ethyl Acetate (EtOAc).[1]

Category B: Chromatographic Purification[1][2]

Q3: I see severe "tailing" or "streaking" on my TLC and flash column. Separation is poor. Scientist's Analysis: The basic nitrogen interacts with the acidic silanol groups (


) on the silica gel, causing peak broadening.[1]
Solution: 
  • Modifier: Add 1% Triethylamine (Et3N) or 1%

    
      to your mobile phase.[1]
    
  • Recommended System:

    
     (95:5:0.[1]5) is often superior to Hexane:EtOAc for polar imidazopyridines.[1]
    
  • Pre-treatment: Pre-rinse the silica column with the mobile phase containing the base before loading the sample.[1]

Q4: How do I separate the 6-iodo product from the non-iodinated (des-iodo) impurity? Scientist's Analysis: This is the most difficult separation. The polarity difference is minimal.[1] Solution:

  • Stationary Phase: Switch from standard Silica to C18 Reverse Phase silica.[1] The iodine atom significantly increases lipophilicity (

    
    ), making separation easier on C18 using a Water/Acetonitrile gradient.[1]
    
  • Recrystallization: If chromatography fails, recrystallize from Acetonitrile (MeCN) .[1] The heavy iodine atom often facilitates better crystal packing compared to the des-iodo analog.[1]

Detailed Purification Protocols

Protocol A: Standard Aqueous Work-up (Extraction)

Best for: Small scale (<1g) or oily crudes.[1]

  • Quench: Dilute reaction mixture with water (

    
     volume).
    
  • pH Adjustment: Basify to pH

    
     using 
    
    
    
    .
  • Extraction: Extract

    
     with DCM. (Avoid ether; solubility is often poor).[1]
    
  • Wash: Wash combined organics with Brine (

    
    ).
    
  • Dry: Dry over anhydrous

    
     (Sodium Sulfate). Do not use 
    
    
    
    if the product is acid-sensitive, though rare for this scaffold.[1]
  • Concentrate: Rotovap at

    
     (protect from light).
    
Protocol B: Flash Column Chromatography

Best for: Removal of baseline impurities and isomers.[1]

  • Stationary Phase: Silica Gel (40-63

    
    , 60 Å).[1]
    
  • Mobile Phase:

    • Solvent A: Dichloromethane (DCM)[2]

    • Solvent B: Methanol (MeOH) containing 5%

      
      .[1]
      
  • Gradient:

    Column Volume (CV) % Solvent B
    0 - 2 0%

    | 2 - 10 | 0%

    
     5% |
    | 10 - 15 | 5% 
    
    
    
    10% |[1]
  • Loading: Dissolve crude in minimum DCM. If insoluble, use "dry loading" (adsorb onto silica).[1]

Protocol C: Recrystallization (Polishing)

Best for: Final purity >98% for biological assays.

  • Solvent Selection: Boiling Acetonitrile (MeCN) or Ethanol (EtOH) .[1]

  • Procedure:

    • Dissolve crude solid in minimum boiling solvent.[1]

    • Optional: Add activated carbon, filter hot through Celite.[1]

    • Allow to cool slowly to Room Temp, then

      
       overnight.
      
    • Filter crystals and wash with cold Hexane or

      
      .[1]
      

Decision Logic & Workflow (Visualization)

The following diagram illustrates the decision process for purifying the reaction mixture based on the physical state and impurity profile.

PurificationWorkflow Start Crude Reaction Mixture CheckState Physical State? Start->CheckState Solid Precipitate/Solid CheckState->Solid Suspension Solution Homogeneous Solution CheckState->Solution Clear/Dark Liquid pH_Check Check pH (Is it < 7?) Solid->pH_Check Solution->pH_Check Basify Adjust pH to 9-10 (Na2CO3) pH_Check->Basify Yes (Acidic) Extract DCM Extraction (Protocol A) pH_Check->Extract No (Neutral/Basic) Basify->Extract TLC_Check TLC Analysis (DCM:MeOH 95:5) Extract->TLC_Check CloseSpots Impurity Rf < 0.1 from Product? TLC_Check->CloseSpots Complex Mix ColorImpurity Colored Tars Only? TLC_Check->ColorImpurity Clean Main Spot Column Flash Chromatography (Protocol B) CloseSpots->Column Recryst Recrystallization (Protocol C) ColorImpurity->Recryst Final Pure 6-iodo-7-methoxy imidazo[1,2-a]pyridine Column->Final Recryst->Final

Caption: Decision tree for selecting the optimal purification route based on crude mixture characteristics.

Physicochemical Data Table

PropertyValue/DescriptionRelevance to Purification
Molecular Weight 274.06 g/mol Calculation of yields.[1]
Appearance Off-white to pale yellow solidDarker colors indicate oxidation/impurities.[1]
Solubility (High) DCM, DMSO, DMF, MeOHGood for extraction and loading.
Solubility (Low) Water, Hexanes, Diethyl EtherGood for precipitation/washing.[1]
pKa (N1) ~5.6 (Est.)[1]Requires basic pH (>9) for extraction.[1]
Rf (TLC) ~0.4 (DCM:MeOH 95:5)Standard monitoring condition.

References

  • General Synthesis of Imidazo[1,2-a]pyridines

    • Bagdi, A. K., et al. "Copper-catalyzed synthesis of imidazo[1,2-a]pyridines."[1] Journal of Organic Chemistry, 2013.[1][3]

  • Purification of Nitrogen Heterocycles

    • Biotage Application Note.[1] "Strategies for the Purification of Basic Heterocycles." Biotage.com.[1]

  • Specific Analog Data (IMPY Derivatives)

    • Kung, M. P., et al. "Radioiodinated IMPY Derivatives for Imaging Amyloid Plaques."[1] Molecular Imaging and Biology, 2007.[1] (Provides context on the 6-iodo-imidazo[1,2-a]pyridine scaffold stability and handling).

  • Reaction Mechanism & Byproducts

    • Guchhait, S. K., et al. "Groebke-Blackburn-Bienaymé Multicomponent Reaction."[1] ACS Combinatorial Science, 2011.[1]

Sources

Validation & Comparative

A Comparative Guide to HPLC Purity Standards for 6-iodo-7-methoxyimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. For novel heterocyclic compounds such as 6-iodo-7-methoxyimidazo[1,2-a]pyridine, a molecule of interest in medicinal chemistry, rigorous purity assessment is paramount.[1][2] This guide, designed for the discerning researcher, provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity determination of this compound, grounded in established pharmacopeial principles and regulatory guidelines.

The synthesis of imidazo[1,2-a]pyridine derivatives often involves the condensation of a 2-aminopyridine with an α-halocarbonyl compound, frequently utilizing iodine as a reagent or catalyst.[3][4] This synthetic route, while effective, can introduce a spectrum of impurities, including unreacted starting materials, by-products from side reactions, and residual reagents. Therefore, a robust analytical method is essential to detect and quantify these potential impurities, ensuring the integrity of the final compound.

This guide will compare and contrast three distinct HPLC methodologies, providing the scientific rationale behind the selection of each and offering detailed experimental protocols. The objective is to equip the analyst with the necessary tools to develop and validate a purity testing method that is not only accurate and precise but also tailored to the specific chemical properties of 6-iodo-7-methoxyimidazo[1,2-a]pyridine and its likely impurities.

The Analytical Imperative: Identifying Potential Impurities

A critical first step in developing a purity method is to anticipate the potential impurities. Based on the common synthetic pathways for imidazo[1,2-a]pyridines, the following are considered the most probable process-related impurities for 6-iodo-7-methoxyimidazo[1,2-a]pyridine:

  • Starting Material 1: 2-Amino-4-methoxypyridine: An unreacted excess of this starting material could be present in the final product.

  • Starting Material 2 (or its precursor): 2-Chloro-1,1-diethoxyethane: A common reagent used to generate the α-haloacetaldehyde required for the cyclization reaction.

  • Un-iodinated Precursor: 7-methoxyimidazo[1,2-a]pyridine: Incomplete iodination would result in the presence of this key intermediate.

The ability of an HPLC method to resolve the main peak of 6-iodo-7-methoxyimidazo[1,2-a]pyridine from these and other potential minor impurities is a key performance indicator.

Comparative HPLC Methodologies

We will explore three distinct HPLC methods, each offering a different selectivity profile, to provide a comprehensive analytical toolkit for the purity assessment of 6-iodo-7-methoxyimidazo[1,2-a]pyridine.

Method 1: The Workhorse - Reversed-Phase C18 Chromatography

Reversed-phase chromatography on a C18 stationary phase is the most widely used HPLC mode due to its versatility and robustness in separating a broad range of small molecules. For the analysis of imidazo[1,2-a]pyridine derivatives, a C18 column provides a good balance of hydrophobic and polar interactions, enabling effective separation of the parent compound from its less polar and more polar impurities.

Experimental Protocol: Method 1

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    • 0-5 min: 10% B

    • 5-25 min: 10-90% B

    • 25-30 min: 90% B

    • 30.1-35 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • Detection: UV at 254 nm

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of Acetonitrile and Water to a final concentration of 1 mg/mL.

Method 2: Alternative Selectivity - Phenyl-Hexyl Chromatography

To provide an orthogonal separation mechanism, a phenyl-hexyl stationary phase is an excellent alternative. The phenyl groups in the stationary phase offer pi-pi interactions with the aromatic rings of the imidazo[1,2-a]pyridine core and any aromatic impurities. This can lead to different elution orders and improved resolution for critical pairs that may co-elute on a C18 column.

Experimental Protocol: Method 2

  • Column: Phenyl-Hexyl, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile

  • Gradient:

    • 0-5 min: 15% B

    • 5-25 min: 15-85% B

    • 25-30 min: 85% B

    • 30.1-35 min: 15% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 35 °C

  • Detection: UV at 254 nm and 280 nm

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of Acetonitrile and Water to a final concentration of 1 mg/mL.

Method 3: For Polar Impurities - Hydrophilic Interaction Liquid Chromatography (HILIC)

Given that some potential impurities, such as 2-amino-4-methoxypyridine, are significantly more polar than the final product, HILIC presents a powerful tool for their retention and separation. In HILIC, a polar stationary phase is used with a mobile phase containing a high concentration of organic solvent and a small amount of water. This creates a water-enriched layer on the surface of the stationary phase, into which polar analytes can partition, leading to their retention.

Experimental Protocol: Method 3

  • Column: Amide or Silica-based HILIC, 2.1 x 100 mm, 3.5 µm particle size

  • Mobile Phase A: 10 mM Ammonium formate in Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-2 min: 95% B

    • 2-12 min: 95-70% B

    • 12-15 min: 70% B

    • 15.1-20 min: 95% B (re-equilibration)

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 2 µL

  • Column Temperature: 40 °C

  • Detection: UV at 254 nm and Mass Spectrometry (MS) for peak identification

  • Sample Preparation: Dissolve the sample in 90:10 Acetonitrile:Water to a final concentration of 1 mg/mL.

Data Presentation and Comparison

To facilitate a direct comparison of the performance of these three methods, a summary of expected outcomes is presented in the table below. This data is hypothetical and would need to be confirmed by experimental analysis.

ParameterMethod 1 (C18)Method 2 (Phenyl-Hexyl)Method 3 (HILIC)
Principle Reversed-PhaseReversed-Phase (with π-π interactions)Hydrophilic Interaction
Expected Elution Order Less polar impurities -> Product -> Polar impuritiesMay differ from C18 due to π-π interactionsPolar impurities -> Product -> Less polar impurities
Resolution of Key Impurities Good for most non-polar impuritiesPotentially better for aromatic impuritiesExcellent for polar starting materials
Analysis Time ~35 minutes~35 minutes~20 minutes
Mobile Phase Compatibility Good with UV and MSGood with UV and MS (TFA can suppress MS signal)Excellent with MS
Robustness HighHighModerate (sensitive to water content)

Experimental Workflow and Logic

The development and validation of a purity method should follow a logical and systematic workflow, as depicted in the diagram below. This ensures that the chosen method is fit for its intended purpose and adheres to the principles of scientific integrity.

HPLC_Purity_Workflow cluster_0 Method Development cluster_1 Method Validation (ICH Q2(R1)) cluster_2 Routine Analysis Define_Objective Define Analytical Objective: Purity of 6-iodo-7-methoxyimidazo[1,2-a]pyridine Identify_Impurities Identify Potential Impurities: - Starting Materials - By-products Define_Objective->Identify_Impurities Method_Screening Screen HPLC Methods: - Reversed-Phase (C18, Phenyl) - HILIC Identify_Impurities->Method_Screening Optimize_Conditions Optimize Chromatographic Conditions: - Mobile Phase - Gradient - Temperature Method_Screening->Optimize_Conditions Specificity Specificity: Resolution from impurities Optimize_Conditions->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy: Spike/recovery Linearity->Accuracy Precision Precision: Repeatability & Intermediate Precision Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness System_Suitability System Suitability Testing (SST) Robustness->System_Suitability Sample_Analysis Sample Analysis System_Suitability->Sample_Analysis Data_Reporting Data Reporting & Archiving Sample_Analysis->Data_Reporting

Caption: A logical workflow for HPLC method development and validation.

Authoritative Grounding and Trustworthiness

The principles and methodologies outlined in this guide are grounded in internationally recognized standards to ensure scientific integrity and trustworthiness. The development and validation of any analytical method for pharmaceutical quality control must adhere to the guidelines set forth by the International Council for Harmonisation (ICH), specifically ICH Q2(R1) for the validation of analytical procedures.

Furthermore, the operational parameters and system suitability requirements should be in accordance with the United States Pharmacopeia (USP) General Chapter <621> Chromatography and the European Pharmacopoeia (EP) General Chapter 2.2.29 Liquid Chromatography. These documents provide the authoritative framework for ensuring that an HPLC method is reliable, reproducible, and fit for its intended purpose.

By following these established guidelines and employing a multi-methodological approach to purity analysis, researchers and drug development professionals can have a high degree of confidence in the quality of their 6-iodo-7-methoxyimidazo[1,2-a]pyridine and its suitability for further investigation.

Conclusion

The selection of an appropriate HPLC method for the purity determination of 6-iodo-7-methoxyimidazo[1,2-a]pyridine is a critical decision in the drug development process. While a standard reversed-phase C18 method provides a robust starting point, the use of alternative selectivities, such as a phenyl-hexyl column or a HILIC approach, can provide a more comprehensive purity profile. The choice of method should be guided by a thorough understanding of the potential impurities and validated in accordance with established regulatory guidelines. This comparative guide serves as a foundational resource for developing a scientifically sound and defensible purity method, ultimately contributing to the safety and efficacy of new therapeutic agents.

References

  • RSC Publishing. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. [Link]

  • HELIX Chromatography. HPLC Methods for analysis of Pyridine. [Link]

  • MDPI. C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3. [Link]

  • PMC. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. [Link]

  • SLS - Scientific Laboratory Supplies. Pyridine, analytical standard. [Link]

  • ResearchGate. Discovery of Imidazo[1,2-a]pyridine Ethers and Squaramides as Selective and Potent Inhibitors of Mycobacterial Adenosine Triphosphate (ATP) Synthesis. [Link]

  • Scribd. Imidazo[1,2-a]pyridines Reactions & Prep. [Link]

  • Synthonix, Inc. 2-Amino-4-methoxypyridine. [Link]

  • NIST WebBook. Ethane, 2-chloro-1,1-diethoxy-. [Link]

  • PubMed. Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. [Link]

  • Chemcia Scientific, LLC. 6-Iodo-7-methoxy-imidazo[1,2-a]pyridine-3-carboxylic acid ethyl ester. [Link]

  • PubChem. 2-Chloro-1,1-diethoxyethane. [Link]

  • ResearchGate. Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. [Link]

  • ACS Publications. Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2-a]pyridine Derivatives. [Link]

  • ResearchGate. (PDF) An efficient synthesis of new imidazo[1,2-: A] pyridine-6-carbohydrazide and pyrido[1,2- a] pyrimidine-7-carbohydrazide derivatives via a five-component cascade reaction. [Link]

  • Chemical Methodologies. Novel Imidazo[1,2-a]Pyridine Hybrids: Synthesis, Antioxidant Activity, Cytotoxicity against Cancer Cell Lines, and In Silico Doc. [Link]

  • PubMed. Recent Developments of Imidazo[1,2-a]pyridine Analogues as Antituberculosis Agents. [Link]

  • PubMed. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). [Link]

  • PMC. Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry. [Link]

  • Letters in Applied NanoBioScience. Synthesis of Imidazo [1, 2-a] Pyridine Derivatives Using Copper Silicate as an Efficient and Reusable Catalyst. [Link]

  • Organic Chemistry Portal. Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant. [Link]

  • PubMed. Design, synthesis and anti-mycobacterial evaluation of imidazo[1,2-a]pyridine analogues. [Link]

Sources

Publish Comparison Guide: MS Fragmentation of 6-Iodo-7-Methoxyimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides an in-depth analysis of the mass spectrometric (MS) behavior of 6-iodo-7-methoxyimidazo[1,2-a]pyridine , a critical intermediate in medicinal chemistry often utilized for Suzuki-Miyaura cross-couplings and radiotracer development.

We compare its fragmentation performance against three structural alternatives to isolate the specific contributions of the iodine handle and the methoxy group. This guide is designed for analytical scientists needing to validate synthesis intermediates or monitor reaction consumption.[1]

Key Analytical Advantage: The 6-iodo substituent provides a unique mass defect and a labile fragmentation handle (loss of I•) that distinguishes this molecule from bromo- or chloro-analogs, allowing for high-confidence structural verification.[1]

Technical Profile & Ionization Physics

  • Compound: 6-Iodo-7-methoxyimidazo[1,2-a]pyridine[2]

  • Formula: C

    
    H
    
    
    
    IN
    
    
    O
  • Exact Mass: 273.9603 Da

  • Monoisotopic Mass: 273.9603 Da (Note: Iodine-127 is monoisotopic).[1]

Ionization Characteristics (ESI+)

In Electrospray Ionization (positive mode), the molecule forms a stable protonated molecular ion


.
  • Observed m/z: 275.0

  • Isotopic Signature: Unlike chloro- or bromo-derivatives, the iodine analog does not display an M+2 isotope peak. This lack of an isotopic doublet is a primary diagnostic feature.[1]

  • Protonation Site: The N1 nitrogen (bridgehead) is the most basic site, accepting the proton to form the resonant cation.

Comparative Fragmentation Analysis

To understand the specific "performance" (detectability and fragmentation logic) of the 6-iodo variant, we compare it with three distinct alternatives.

Table 1: Comparative MS Performance Matrix
Feature6-Iodo-7-methoxy (Target)6-Bromo-7-methoxy (Alternative A)6-Iodo-7-methyl (Alternative B)[1]
Precursor Ion [M+H]+ m/z 275 m/z 227 / 229 m/z 259
Isotopic Pattern Singlet (Unique)Doublet (1:1 ratio)Singlet
Primary Halogen Loss Facile (Loss of I•, -127 Da) Difficult (Stronger C-Br bond)Facile (Loss of I•, -127 Da)
Methoxy Loss Yes (Loss of •CH

, -15 Da)
Yes (Loss of •CH

, -15 Da)
No (Methyl is stable)
Diagnostic Fragment m/z 148 (Des-iodo)m/z 148 (Des-bromo)m/z 132 (Des-iodo)
Bond Dissociation Energy C-I: ~57 kcal/mol (Weakest)C-Br: ~68 kcal/molC-I: ~57 kcal/mol
Detailed Comparison
vs. Alternative A: The 6-Bromo Analog
  • Performance Difference: The C-I bond is significantly weaker than the C-Br bond. Under Collision-Induced Dissociation (CID), the 6-iodo compound yields the de-halogenated fragment (m/z 148) at lower collision energies than the bromo analog.

  • Identification: The 6-bromo analog is easily identified by its 1:1 isotopic doublet.[1] The 6-iodo analog appears as a single peak, making it less prone to spectral overlap in complex mixtures but requiring fragmentation for definitive halogen confirmation.

vs. Alternative B: The 6-Iodo-7-methyl Analog
  • Performance Difference: The 7-methoxy group introduces a secondary fragmentation pathway: the loss of a methyl radical (•CH

    
    , -15 Da) to form a quinoid-type ion.[1] The 7-methyl analog lacks this pathway.[1]
    
  • Result: The 7-methoxy variant produces a richer MS/MS spectrum (m/z 260 and 275) compared to the 7-methyl variant, providing more "fingerprint" ions for library matching.

Mechanistic Fragmentation Pathways[3][4]

The fragmentation of 6-iodo-7-methoxyimidazo[1,2-a]pyridine follows two competitive pathways driven by the lability of the iodine atom and the stability of the oxygenated cation.

  • Pathway A (Halogen Elimination): Direct homolytic cleavage of the weak C-I bond.[1] This is the "signature" pathway for iodo-heterocycles.[1]

  • Pathway B (Ether Cleavage): Loss of the methyl radical from the methoxy group, driven by the formation of a resonance-stabilized cation.

Visualization of Fragmentation Logic

G M_Ion [M+H]+ m/z 275 (Parent Ion) DesIodo [M - I•]+ m/z 148 (7-methoxyimidazo[1,2-a]pyridine) M_Ion->DesIodo Loss of I• (-127 Da) Weak C-I Bond Demethyl [M - CH3•]+ m/z 260 (Phenolic Cation) M_Ion->Demethyl Loss of •CH3 (-15 Da) Alpha Cleavage Core Core Scaffold m/z 133 (Des-iodo + Demethylated) DesIodo->Core Loss of •CH3 (-15 Da) Demethyl->Core Loss of I• (-127 Da) Phenol_CO [M - CH3 - CO]+ m/z 232 Demethyl->Phenol_CO Loss of CO (-28 Da)

Figure 1: Competitive fragmentation pathways for 6-iodo-7-methoxyimidazo[1,2-a]pyridine. The red path indicates the diagnostic loss of Iodine, while the yellow path represents methoxy group degradation.

Experimental Protocols

To replicate these results and ensure data integrity, follow this self-validating protocol.

A. Sample Preparation[1][5][6]
  • Solvent: Methanol (LC-MS grade).[1] Avoid DMSO if possible to prevent adduct formation.[1]

  • Concentration: 1 µg/mL (1 ppm). High concentrations may lead to dimerization

    
    .[1]
    
  • Filtration: 0.2 µm PTFE filter to remove particulate matter that could suppress ionization.[1]

B. LC-MS Conditions (Standardized)
  • Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.[1]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

  • Gradient: 5% B to 95% B over 5 minutes.

  • Flow Rate: 0.4 mL/min.[1]

C. MS Parameters (ESI+)[4][7][8][9][10]
  • Capillary Voltage: 3.5 kV.[1]

  • Cone Voltage: 30 V (Keep low to prevent in-source fragmentation of the labile C-I bond).

  • Collision Energy (CE):

    • Low (10-15 eV): Preserves Parent Ion (m/z 275).[1]

    • Medium (25-35 eV): Generates m/z 260 (Methyl loss) and m/z 148 (Iodine loss).

    • High (>45 eV): Drives formation of small ring fragments (m/z 78, pyridine ring).

D. Data Validation (Self-Check)
  • Check Isotope Pattern: Ensure m/z 275 is a singlet.[1] If a doublet (M+2) is present, the sample is contaminated with the bromo-analog.

  • Check Iodine Loss: Apply 30 eV collision energy. You must see a transition of 275 -> 148.[1] If m/z 148 is absent, the iodine is not attached to the ring (or the compound is misidentified).

References

  • General Fragmentation of Imidazo[1,2-a]pyridines

    • Title: Gas-phase fragmentation of protonated 3-phenoxy imidazo[1,2-a] pyridines using tandem mass spectrometry.[3]

    • Source: Journal of Mass Spectrometry (2021).[1][3]

    • URL:[Link]

  • Synthesis and Characterization of Halogenated Imidazo[1,2-a]pyridines

    • Title: Transition-Metal-Free Regioselective C-H Halogen
    • Source: Royal Society of Chemistry (RSC) Advances (2018).[1]

    • URL:[Link]

  • General Principles of Halogen Loss in MS

    • Title: Interpretation of Mass Spectra: Fragmentation of Radical Cations.[1][4][5]

    • Source: Chemistry LibreTexts / University of Saarland.[1]

    • URL:[Link]

Sources

The Imidazo[1,2-a]pyridine Scaffold: A Privileged Core for Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to Structure-Activity Relationships and Experimental Evaluation

For researchers, scientists, and drug development professionals, the quest for potent and selective kinase inhibitors is a continuous journey. Among the myriad of heterocyclic scaffolds explored, the imidazo[1,2-a]pyridine core has emerged as a "privileged scaffold" in medicinal chemistry due to its synthetic tractability and broad spectrum of biological activities.[1][2][3] This guide provides an in-depth comparison of the structure-activity relationships (SAR) of imidazo[1,2-a]pyridine derivatives as inhibitors of various kinase families, supported by experimental data and detailed protocols.

The Allure of the Imidazo[1,2-a]pyridine Scaffold

The imidazo[1,2-a]pyridine system, a nitrogen-bridged heterocyclic compound, offers a versatile three-dimensional framework that can be readily functionalized at multiple positions. This allows for fine-tuning of physicochemical properties and optimization of interactions within the ATP-binding pocket of kinases.[3][4] Its derivatives have demonstrated potent inhibitory activity against a range of kinases implicated in cancer and other diseases, including phosphoinositide 3-kinases (PI3Ks), Aurora kinases, cyclin-dependent kinases (CDKs), and anaplastic lymphoma kinase (ALK).[5][6][7][8][9]

A Generalized Workflow for SAR Studies

The development of potent and selective kinase inhibitors from the imidazo[1,2-a]pyridine scaffold typically follows a structured workflow. This iterative process of design, synthesis, and biological evaluation is crucial for elucidating the SAR and identifying promising clinical candidates.

SAR_Workflow cluster_design Design & Synthesis cluster_testing Biological Evaluation Initial_Hit Initial Hit Identification (e.g., HTS) Scaffold_Selection Scaffold Selection (Imidazo[1,2-a]pyridine) Initial_Hit->Scaffold_Selection SAR_Hypothesis SAR Hypothesis Generation Scaffold_Selection->SAR_Hypothesis Library_Synthesis Library Synthesis SAR_Hypothesis->Library_Synthesis Biochemical_Assay Biochemical Assays (Kinase Inhibition, IC50) Library_Synthesis->Biochemical_Assay Cell-based_Assay Cell-based Assays (Proliferation, Apoptosis) Biochemical_Assay->Cell-based_Assay Potent Hits Selectivity_Profiling Kinase Selectivity Profiling Cell-based_Assay->Selectivity_Profiling Active Hits In_Vivo_Studies In Vivo Efficacy & PK/PD Studies Selectivity_Profiling->In_Vivo_Studies Selective Hits In_Vivo_Studies->SAR_Hypothesis Data for further optimization

Caption: A generalized workflow for the structure-activity relationship (SAR) studies of kinase inhibitors.

Comparative SAR of Imidazo[1,2-a]pyridine Kinase Inhibitors

The strategic modification of the imidazo[1,2-a]pyridine core at various positions has led to the discovery of potent inhibitors for several kinase families. The following sections provide a comparative analysis of the SAR for key kinase targets.

PI3K/mTOR Inhibitors

The PI3K/Akt/mTOR signaling pathway is frequently dysregulated in cancer, making it a prime target for therapeutic intervention.[5][10] Several studies have explored the imidazo[1,2-a]pyridine scaffold for the development of PI3K inhibitors.

A systematic SAR study of 2,6,8-substituted imidazo[1,2-a]pyridine derivatives identified compound 35 as a potent PI3Kα inhibitor with an IC50 of 150 nM.[11] The study revealed that a morpholinyl amide substituent at the 2-position was beneficial for activity. Modifications at the 8-position with various aryl groups and at the 6-position with different amines allowed for the fine-tuning of potency and selectivity.[11] Another study identified 15a as a potent PI3K/mTOR dual inhibitor with excellent kinase selectivity and acceptable oral bioavailability.[5]

Compound 2-Position 6-Position 8-Position PI3Kα IC50 (nM) Reference
35 Morpholinyl amideHAryl150[11]
13k -4-aminoquinazolineAryl1.94[12]
15a ArylHArylPotent (PI3K/mTOR dual)[5]

Table 1: SAR of Imidazo[1,2-a]pyridine-based PI3K Inhibitors.

The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival.

PI3K_Pathway Receptor Receptor Tyrosine Kinase PI3K PI3K Receptor->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Promotes Imidazo_Pyridine Imidazo[1,2-a]pyridine Inhibitors Imidazo_Pyridine->PI3K Inhibits

Caption: The PI3K/Akt/mTOR signaling pathway and the inhibitory action of imidazo[1,2-a]pyridine derivatives.

Aurora Kinase Inhibitors

Aurora kinases are essential for mitotic progression, and their overexpression is common in many cancers. The imidazo[1,2-a]pyrazine scaffold, a close analog of imidazo[1,2-a]pyridine, has been extensively studied for the development of Aurora kinase inhibitors.[6][13][14]

Structure-based design efforts led to the identification of potent Aurora-A inhibitors with significant selectivity over Aurora-B.[15] Co-crystallization of an imidazo[1,2-a]pyrazine derivative with Aurora-A provided key insights into the binding mode, guiding the design of more selective compounds.[15] Introduction of acetic acid amides onto a pyrazole substituent was shown to influence Aurora A/B selectivity and improve the off-target kinase profile.[6]

Compound Scaffold Key Substitutions Aurora A IC50 (nM) Aurora B IC50 (nM) Reference
Shikonin 39 Imidazo[1,2-a]pyrazineAcetic acid amides on pyrazole413[13]
Compound 16 Imidazo[1,2-a]pyrazineOptimization at 8-positionPotentPotent[14]
Compound 15 Imidazo[1,2-a]pyrazine3-chloro, 6-(pyridin-3-yl), 8-amino--[15]

Table 2: SAR of Imidazo[1,2-a]pyrazine-based Aurora Kinase Inhibitors.

Other Kinase Targets

The versatility of the imidazo[1,2-a]pyridine scaffold has enabled the development of inhibitors for a variety of other kinases.

  • Salt-Inducible Kinase (SIK): SAR exploration of an imidazo[1,2-a]pyridine series led to the identification of potent and selective SIK1 inhibitors. A specific substitution pattern on a phenyl ring was found to be crucial for reversing isoform selectivity from a pan-SIK inhibitor to a SIK1-selective one.[16]

  • Cyclin-Dependent Kinase (CDK): Optimization of imidazo[1,2-a]pyridine CDK inhibitors has resulted in the discovery of potent and selective inhibitors of CDK2.[17] SAR studies identified key positions for substitution to modify physical properties and improve in vivo performance.[17] A series of imidazo[1,2-a]pyridine derivatives were also designed as CDK9 inhibitors for the treatment of colorectal cancer, with compound LB-1 showing a potent IC50 of 9.22 nM.[7]

  • Activin-like Kinase (ALK): A series of 7-aryl-imidazo[1,2-a]pyridine-3-ylquinolines were identified as potent inhibitors of ALK2, a kinase implicated in fibrodysplasia ossificans progressiva (FOP) and diffuse intrinsic pontine glioma (DIPG).[9]

  • Platelet-Derived Growth Factor Receptor (PDGFR): Structure-based drug design led to the discovery of a novel class of imidazo[1,2-a]pyridines with potent PDGFR activity and oral bioavailability.[18]

Experimental Protocols for Kinase Inhibitor Evaluation

The evaluation of kinase inhibitors requires a series of robust and reproducible assays. Here, we provide a general protocol for a common biochemical kinase inhibition assay.

Protocol: In Vitro Kinase Inhibition Assay (e.g., Kinase-Glo™)

This protocol outlines the general steps for determining the in vitro potency (IC50) of a compound against a specific kinase using a luminescence-based assay.

Materials:

  • Kinase of interest

  • Kinase substrate (peptide or protein)

  • ATP (Adenosine triphosphate)

  • Kinase-Glo™ Luminescent Kinase Assay Kit (Promega)

  • Assay buffer (specific to the kinase)

  • Test compounds (solubilized in DMSO)

  • 384-well white plates

  • Multichannel pipette or liquid handling system

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation:

    • Prepare a serial dilution of the test compounds in DMSO.

    • Further dilute the compounds in the assay buffer to the desired final concentrations.

  • Kinase Reaction:

    • In a 384-well plate, add the following components in order:

      • Assay buffer

      • Test compound dilution

      • Kinase and substrate mixture

    • Pre-incubate the plate at room temperature for a specified time (e.g., 15 minutes) to allow the compound to bind to the kinase.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a specific duration (e.g., 60 minutes).

  • Detection:

    • Equilibrate the Kinase-Glo™ reagent to room temperature.

    • Add an equal volume of the Kinase-Glo™ reagent to each well of the assay plate.

    • Mix briefly on a plate shaker.

    • Incubate at room temperature for 10 minutes to allow the luminescent signal to stabilize.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • The amount of ATP remaining in the reaction is inversely correlated with the kinase activity.

    • The luminescent signal is proportional to the amount of ATP.

    • Plot the percentage of kinase inhibition versus the logarithm of the compound concentration.

    • Determine the IC50 value by fitting the data to a four-parameter logistic equation.

Conclusion

The imidazo[1,2-a]pyridine scaffold continues to be a highly fruitful starting point for the design of novel kinase inhibitors. The extensive SAR studies have provided a deep understanding of the structural requirements for potent and selective inhibition of various kinases. The synthetic accessibility of this scaffold, coupled with the availability of robust in vitro and in vivo evaluation methods, ensures its continued prominence in the field of drug discovery. Future efforts will likely focus on further optimizing the pharmacokinetic and pharmacodynamic properties of these inhibitors to translate their preclinical promise into effective clinical therapies.

References

  • Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities - PMC.
  • Design, Synthesis, and Biological Evaluation of Imidazo[1,2-a]pyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors | Journal of Medicinal Chemistry - ACS Public
  • Structure activity relationship exploration of imidazo[1,2-a]pyridine series to reverse isoform selectivity and identify potent SIK1 selective inhibitors - PubMed.
  • Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine deriv
  • Synthesis and SAR studies of imidazo-[1,2-a]-pyrazine Aurora kinase inhibitors with improved off-target kinase selectivity - PubMed.
  • Structure activity relationship studies of imidazo[1,2-a]pyrazine derivatives against cancer cell lines - PubMed.
  • Matthew et al synthesized and carried out SAR studies - Online Inhibitor.
  • Discovery of new imidazole[1,2-a] pyridine derivatives as CDK9 inhibitors: design, synthesis and biological evalu
  • Imidazo[1,2-a]pyrazines as Novel PI3K Inhibitors - PubMed.
  • Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition - PMC.
  • Discovery of orally bioavailable imidazo[1,2-a]pyrazine-based Aurora kinase inhibitors.
  • Structure-activity relationship of imidazo[1,2-a]pyridines as ligands for detecting beta-amyloid plaques in the brain - PubMed.
  • Structure–activity relationships (SARs) of novel imidazo[1,2‐a]pyridine analogs.
  • Imidazo[1,2-a]pyridine Based Compounds: The Hopeful Anti-Cancer Therapy Review Article.
  • Imidazo[1,2-a] pyrazines as novel PI3K inhibitors | Request PDF - ResearchG
  • Synthesis of imidazo[1,2-a]pyridines: a decade upd
  • Synthesis and biological evaluation of imidazo[1,2-a]pyridine derivatives as novel PI3 kinase p110α inhibitors | Request PDF - ResearchG
  • Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investig
  • Discovery of novel imidazo[1,2-a]pyridines as inhibitors of the insulin-like growth factor-1 receptor tyrosine kinase - PubMed.
  • Structure-based design of imidazo[1,2-a]pyrazine derivatives as selective inhibitors of Aurora-A kinase in cells - PubMed.
  • Imidazo[1,2-a]pyridine-based antitumor tubulin inhibitors - BioWorld.
  • Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC - NIH.
  • Discovery, synthesis and characterization of a series of 7-aryl-imidazo[1,2-a]pyridine-3-ylquinolines as activin-like kinase (ALK) inhibitors - PubMed.
  • Structure-activity relationship studies of imidazo[1,2-c]pyrimidine derivatives as potent and orally effective Syk family kinases inhibitors - PubMed.
  • Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability - PMC.
  • Novel imidazo[1,2-a]pyridine based inhibitors of the IGF-1 receptor tyrosine kinase: optimization of the aniline. | Semantic Scholar.
  • Application Notes and Protocols for Kinase Inhibitor Development - Benchchem.
  • Step-by-Step Guide to Kinase Inhibitor Development - Reaction Biology.
  • Imidazo[1,2-a]pyridines. Part 2: SAR and optimisation of a potent and selective class of cyclin-dependent kinase inhibitors - PubMed.
  • Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents.
  • In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs - PMC.
  • Small Molecule Kinase Inhibitor Drugs (1995–2021)
  • Recent studies on protein kinase signaling inhibitors based on thiazoles: review to d

Sources

The Subtle Conductor: A Comparative Guide to the Electronic Effects of the 7-Methoxy Group on Imidazo[1,2-a]pyridine Reactions

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of heterocyclic chemistry, the imidazo[1,2-a]pyridine scaffold stands as a privileged structure, forming the core of numerous therapeutic agents and functional materials. The reactivity and regioselectivity of this bicyclic system are intricately governed by the electronic nature of its substituents. This guide provides an in-depth comparative analysis of the electronic effects of a 7-methoxy group on key reactions of the imidazo[1,2-a]pyridine core, offering field-proven insights for researchers engaged in the synthesis and functionalization of these important molecules.

The Imidazo[1,2-a]pyridine Core: An Electronic Overview

The imidazo[1,2-a]pyridine system is an electron-rich aromatic heterocycle. The fusion of the imidazole and pyridine rings results in a unique electron distribution. The nitrogen atom at position 1 (the bridgehead) is pyrrole-like and contributes to the aromatic π-system, while the nitrogen at position 4 is pyridine-like and tends to withdraw electron density. This electronic arrangement makes the imidazole ring more susceptible to electrophilic attack than the pyridine ring. Computational studies and experimental evidence have shown that the C3 position is the most nucleophilic and typically the primary site for electrophilic substitution.

The Influence of the 7-Methoxy Group: An Electron-Donating Powerhouse

The introduction of a methoxy group at the 7-position of the pyridine ring significantly alters the electronic landscape of the entire imidazo[1,2-a]pyridine scaffold. The methoxy group is a potent electron-donating group through resonance (mesomeric effect), with a weaker electron-withdrawing inductive effect. Its primary influence is the donation of a lone pair of electrons from the oxygen atom into the aromatic system.

This electron donation has two major consequences:

  • Increased Nucleophilicity: The overall electron density of the bicyclic system is enhanced, making it more reactive towards electrophiles.

  • Altered Regioselectivity: The electron-donating effect is transmitted through the fused ring system, influencing the relative reactivity of the different carbon atoms. While C3 generally remains the most reactive site for electrophilic attack, the 7-methoxy group can enhance the reactivity of other positions, particularly C5 and C8, and can influence the outcome of reactions where multiple isomers are possible.

G

Caption: Logical flow of the electronic influence of a 7-methoxy substituent.

Comparative Analysis of Key Reactions

Electrophilic Aromatic Substitution

Electrophilic aromatic substitution is a fundamental reaction for the functionalization of imidazo[1,2-a]pyridines. The electron-donating 7-methoxy group is expected to accelerate the rate of these reactions compared to the unsubstituted parent compound.

Comparative Data for Electrophilic Bromination:

SubstrateReagentProductReported YieldReference
Imidazo[1,2-a]pyridineNBS in CH3CN3-Bromoimidazo[1,2-a]pyridineGood to excellentGeneral literature
7-Methoxy-imidazo[1,2-a]pyridineNBS in CH3CN3-Bromo-7-methoxy-imidazo[1,2-a]pyridineTypically highInferred from synthetic procedures

Mechanistic Insight:

The 7-methoxy group enhances the stability of the Wheland intermediate formed upon electrophilic attack at C3. The positive charge in the intermediate can be delocalized onto the oxygen atom of the methoxy group through resonance, a stabilizing interaction not possible in the unsubstituted case. This lowers the activation energy of the reaction, leading to a faster rate.

G

Caption: Simplified workflow for electrophilic bromination of 7-methoxy-imidazo[1,2-a]pyridine.

Experimental Protocol: C3-Bromination of 7-Methoxy-imidazo[1,2-a]pyridine

  • Dissolution: Dissolve 7-methoxy-imidazo[1,2-a]pyridine (1.0 eq.) in anhydrous acetonitrile (MeCN) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Reagent Addition: Slowly add a solution of N-bromosuccinimide (NBS, 1.05 eq.) in anhydrous MeCN to the cooled solution with stirring.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Quenching: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to afford the desired 3-bromo-7-methoxy-imidazo[1,2-a]pyridine.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for the formation of carbon-carbon bonds. The electronic nature of the substituents on the imidazo[1,2-a]pyridine ring can influence the efficiency of these reactions.

Comparative Analysis of Suzuki-Miyaura Coupling:

For a Suzuki-Miyaura coupling, a halo-imidazo[1,2-a]pyridine is typically coupled with a boronic acid. The electron-donating 7-methoxy group can have a mixed effect. While it increases the electron density on the ring, which can sometimes hinder the initial oxidative addition step (the reaction of the palladium catalyst with the aryl halide), it can also facilitate the final reductive elimination step. The overall effect on the reaction rate and yield will depend on the rate-determining step of the catalytic cycle.

SubstrateCoupling PartnerCatalyst/LigandBaseProductReported YieldReference
3-Bromoimidazo[1,2-a]pyridinePhenylboronic acidPd(PPh₃)₄Na₂CO₃3-Phenylimidazo[1,2-a]pyridineGood to excellentGeneral literature
3-Bromo-7-methoxy-imidazo[1,2-a]pyridinePhenylboronic acidPd(PPh₃)₄Na₂CO₃7-Methoxy-3-phenylimidazo[1,2-a]pyridineTypically highInferred from synthetic procedures

Mechanistic Considerations:

The Suzuki-Miyaura catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination. The electron-donating 7-methoxy group can disfavor the oxidative addition of the Pd(0) catalyst to the C-Br bond. However, in many cases, this step is not rate-limiting. The increased electron density on the imidazo[1,2-a]pyridine ring can facilitate the final reductive elimination step, where the new C-C bond is formed and the Pd(0) catalyst is regenerated.

G

Caption: A simplified representation of the Suzuki-Miyaura catalytic cycle.

Experimental Protocol: Suzuki-Miyaura Coupling of 3-Bromo-7-methoxy-imidazo[1,2-a]pyridine

  • Reaction Setup: To a flame-dried Schlenk flask, add 3-bromo-7-methoxy-imidazo[1,2-a]pyridine (1.0 eq.), the desired arylboronic acid (1.2 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.), and a base such as sodium carbonate (2.0 eq.).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.

  • Solvent Addition: Add a degassed solvent mixture, typically a combination of an organic solvent (e.g., toluene, dioxane, or DMF) and water.

  • Heating: Heat the reaction mixture to the desired temperature (often 80-100 °C) with vigorous stirring.

  • Reaction Monitoring: Monitor the reaction progress by TLC or GC-MS.

  • Work-up: After completion, cool the reaction to room temperature and add water.

  • Extraction: Extract the aqueous layer with an organic solvent.

  • Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography or recrystallization.

Conclusion: The 7-Methoxy Group as a Strategic Tool

The presence of a 7-methoxy group on the imidazo[1,2-a]pyridine scaffold is a powerful tool for synthetic chemists. Its strong electron-donating nature significantly enhances the nucleophilicity of the ring system, generally leading to increased reactivity in electrophilic substitution reactions. While its effect on palladium-catalyzed cross-coupling reactions can be more nuanced, it often facilitates these transformations, allowing for the efficient construction of complex molecules. A thorough understanding of the electronic effects of the 7-methoxy group allows for the rational design of synthetic routes and the predictable control of reactivity and regioselectivity, ultimately accelerating the discovery and development of new pharmaceuticals and functional materials.

References

  • Guchhait, S. K., & Madaan, C. (2012). Imidazo[1,2-a]pyridines: a versatile scaffold for the synthesis of biologically active compounds. Future Medicinal Chemistry, 4(13), 1689-1714. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]

  • Alagarsamy, V., et al. (2011). Synthesis and pharmacological investigation of 2-substituted-7-methoxy-3H-imidazo[1,2-a]pyridin-3-ones as novel anticonvulsant agents. Bioorganic & Medicinal Chemistry Letters, 21(1), 415-418. [Link]

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. John Wiley & Sons. [Link]

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.